DL-Homocysteine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
| Record name | (±)-Homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DL-Homocysteine basic biochemical properties
An In-depth Technical Guide on the Core Biochemical Properties of DL-Homocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of this compound, its metabolic regulation, and the experimental methodologies used for its study.
Physicochemical Properties
This compound is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of Homocysteine
| Property | Value | Citation(s) |
| Chemical Formula | C₄H₉NO₂S | [3][9] |
| Molar Mass | 135.18 g/mol | [3][10] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 232–235 °C (decomposes) | [3][11] |
| Water Solubility | Soluble (148 mg/mL for L-isomer) | [3][11][12] |
| Acidity (pKa) | pK₁ (α-carboxyl) ≈ 2.2–2.5 pK₂ (α-amino) ≈ 8.9–9.4 pK₃ (thiol) ≈ 10.8–10.9 | [3][13][14] |
| Stereospecificity | L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15] | [6][15] |
Biochemical Metabolism and Regulation
Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration . The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]
Metabolic Pathways
-
Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:
-
Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (B1676134) (Vitamin B₁₂) as a cofactor.[4]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor in a folate-independent reaction.[3]
-
-
Transsulfuration Pathway: This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:
-
Cystathionine (B15957) β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3][16] This is the committed step of the pathway.
-
Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]
-
Regulation of Metabolic Fate
The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.
-
High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]
-
Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.
Caption: Core metabolic pathways of homocysteine.
Pathophysiological Roles
Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15 µmol/L.[5][10] It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.
Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma
| Classification | Concentration Range (µmol/L) | Citation(s) |
| Optimal/Normal | < 15 (some sources suggest < 10) | [5][9][17][18] |
| Moderate HHcy | 15 – 30 | [17][18][19] |
| Intermediate HHcy | 31 – 100 | [17][18][19] |
| Severe HHcy | > 100 | [17][18][19] |
Homocysteine-Induced Oxidative Stress
Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][16] Key mechanisms include:
-
NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide (B77818) (O₂⁻) production.[16][18]
-
eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (B1682763) (BH₄), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.[10][20][21]
-
Antioxidant System Inhibition: Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.[18]
Caption: Homocysteine-induced oxidative stress pathway.
Homocysteine-Induced Endoplasmic Reticulum (ER) Stress
Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[7][22]
-
UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[7]
-
Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[6][22][23]
Caption: Homocysteine-induced ER stress signaling.
Quantitative Data Summary
Table 3: Kinetic Parameters of Key Human Metabolic Enzymes
| Enzyme | Substrate(s) | Kₘ / Kᵢ Value (mM) | Citation(s) |
| Cystathionine β-synthase (CBS) | L-Serine | ~1.2 | [16] |
| L-Homocysteine (Inhibition) | Kᵢ ≈ 2.1 | [24] | |
| Methionine Synthase (MS) ¹ | Homocysteine | ~0.0093 | [23][25] |
| 5-Methyl-THF | ~0.018 | [23][25] | |
| MTHFR ² | 5,10-Methylene-THF | ~0.017 | [26] |
| 5-Methyl-THF (Inhibition) | Kᵢ ≈ 0.015 | [26] |
¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]
Key Experimental Protocols
Protocol: Quantification of Total Homocysteine in Plasma by HPLC
This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]
Caption: Experimental workflow for Hcy measurement by HPLC.
Methodology:
-
Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]
-
Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.
-
Deproteinization: Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[27]
-
Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic reagent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at 60°C for 60 minutes.
-
HPLC Analysis: Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.[24][27]
-
Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[27]
-
Quantification: Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[24]
Protocol: Assay of Cystathionine β-Synthase (CBS) Activity
This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ-lyase) to produce cysteine, which is then detected.[25]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0.
-
Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.
-
Cofactor: Prepare a solution of pyridoxal (B1214274) 5'-phosphate (PLP).
-
Coupling Enzyme: A preparation of cystathionine γ-lyase (CGL).
-
Detection Reagent: Acidic ninhydrin (B49086) reagent.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM this compound), cofactor (0.1 mM PLP), and the CGL coupling enzyme.
-
Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent. Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.
-
Measurement: Cool the samples and measure the absorbance at 560 nm.[25]
-
Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as µmol of product formed per minute per mg of protein.
Protocol: Assay of Methionine Synthase (MS) Activity
This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350 nm.[5][15][26]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., phosphate (B84403) buffer with dithiothreitol (B142953) (DTT) and other stabilizing agents.
-
Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).
-
Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.
-
Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]
-
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).
-
Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).
-
Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH⁺=H₄folate.[5][15]
-
Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.
-
Calculation: Calculate the concentration of the product using the extinction coefficient for CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (µmol/min) per mg of protein.
Protocol: Measurement of Homocysteine-Induced ROS
This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS generation.[12][18]
Methodology:
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).
-
Probe Loading: Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is trapped within the cells.
-
Washing: Wash the cells twice with buffer to remove excess probe.
-
Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine (e.g., 100 µM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.
-
Fluorescence Measurement: Measure the fluorescence using either:
-
Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]
-
Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.
-
-
Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the highly fluorescent DCF by ROS.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Emodin Inhibits Homocysteine-Induced C-Reactive Protein Generation in Vascular Smooth Muscle Cells by Regulating PPARγ Expression and ROS-ERK1/2/p38 Signal Pathway | PLOS One [journals.plos.org]
- 13. haematologica.org [haematologica.org]
- 14. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eaglebio.com [eaglebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the DL-Homocysteine Synthesis Pathway and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine, a non-proteinogenic sulfur-containing amino acid, occupies a critical junction in cellular metabolism, primarily linking the methionine cycle to the transsulfuration pathway. It is synthesized from the essential amino acid methionine. The metabolic fate of homocysteine is tightly regulated, as its accumulation, a condition known as hyperhomocysteinemia, is an established independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the core synthesis pathway of homocysteine, its precursors, and the key enzymes involved. It includes quantitative data on pathway components, detailed experimental protocols for homocysteine measurement and enzyme analysis, and visual diagrams of the metabolic and experimental workflows to support advanced research and therapeutic development.
The Core Synthesis Pathway: The Methionine Cycle
Homocysteine is not obtained from the diet; instead, it is exclusively synthesized intracellularly from the essential amino acid methionine through a cyclic series of reactions known as the Methionine Cycle or the transmethylation pathway.[3][4] This cycle is fundamental for two primary cellular functions: the provision of S-adenosylmethionine (SAM), the universal methyl donor for countless biological methylation reactions, and the regeneration of methionine.[4][5]
The synthesis of homocysteine occurs in three main steps:
-
Activation of Methionine: The cycle begins with the activation of dietary methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-adenosylmethionine (SAM).[6]
-
Methyl Group Donation: SAM serves as the primary methyl donor for the methylation of a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids.[4] This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs). Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4][6]
-
Hydrolysis to Homocysteine: SAH is a potent inhibitor of methyltransferase reactions. To prevent this feedback inhibition and allow methylation to continue, SAH is rapidly hydrolyzed by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH) into adenosine (B11128) and homocysteine.[4][6] This reaction is reversible, but the rapid metabolism of homocysteine and adenosine drives the reaction forward.
Once synthesized, homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:
-
Remethylation Pathway: Homocysteine is recycled back to methionine. This is the primary pathway in most tissues.[7][8] It can be catalyzed by two different enzymes:
-
Methionine Synthase (MS): A ubiquitously expressed enzyme that requires vitamin B12 (as methylcobalamin) as a cofactor and uses 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor.[4][9]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (B1666868) (a metabolite of choline) as the methyl donor.[4][9]
-
-
Transsulfuration Pathway: Homocysteine is irreversibly catabolized to produce cysteine. This pathway is predominantly active in the liver, kidneys, pancreas, and small intestine.[7][10] It involves two vitamin B6-dependent enzymes:
-
Cystathionine (B15957) β-Synthase (CBS): Catalyzes the condensation of homocysteine with serine to form cystathionine.[9][11] The activity of CBS is allosterically activated by SAM, linking the rate of homocysteine removal to the cellular methylation status.[2]
-
Cystathionine γ-Lyase (CGL or CTH): Cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[3][11] The cysteine produced can then be incorporated into proteins or used to synthesize the critical intracellular antioxidant, glutathione.[10][11]
-
Visualization of the Homocysteine Synthesis and Metabolism Pathway
The following diagram illustrates the central metabolic pathways involving homocysteine.
Caption: The metabolic fate of homocysteine at the intersection of the Methionine Cycle and Transsulfuration Pathway.
Quantitative Data
Normal metabolic function maintains homocysteine and its related precursors within specific concentration ranges. Deviations can indicate metabolic dysfunction or nutritional deficiencies.[12]
Table 1: Typical Plasma Concentrations of Homocysteine and Related Metabolites
| Metabolite | Typical Plasma Concentration (Human) | Condition | Reference |
| Total Homocysteine | 5 - 15 µmol/L | Normal/Healthy | [12] |
| 16 - 30 µmol/L | Moderate Hyperhomocysteinemia | [13] | |
| 31 - 100 µmol/L | Intermediate Hyperhomocysteinemia | [13] | |
| > 100 µmol/L | Severe Hyperhomocysteinemia | [13] | |
| Methionine | 20 - 30 µmol/L | Fasting State | |
| Cysteine | 200 - 300 µmol/L | Fasting State | |
| S-Adenosylmethionine (SAM) | 70 - 160 nmol/L | Varies by tissue | |
| S-Adenosylhomocysteine (SAH) | 15 - 40 nmol/L | Varies by tissue |
Note: Concentrations can vary based on age, genetics, diet, and health status. Values are approximate.
Table 2: Key Enzymes and Their Properties
| Enzyme | Gene | Cofactor(s) | Activator(s) | Inhibitor(s) | Pathological Relevance | Reference |
| Methionine Adenosyltransferase | MAT1A, MAT2A | ATP, Mg²⁺ | - | - | Liver disease | [7] |
| S-Adenosylhomocysteine Hydrolase | AHCY | NAD⁺ | - | Adenosine, SAH | AHCY deficiency | [4] |
| Methionine Synthase | MTR | Vitamin B12 | - | - | Vitamin B12/Folate deficiency | [4] |
| MTHFR | MTHFR | FAD (Vit B2) | - | SAM (allosteric) | MTHFR polymorphism, Neural Tube Defects | [2][14] |
| Betaine-Hcy Methyltransferase | BHMT | Zn²⁺ | - | - | Homocystinuria | [9] |
| Cystathionine β-Synthase | CBS | Vitamin B6 (PLP) | SAM (allosteric) | - | Homocystinuria, Down's Syndrome | [2][15] |
| Cystathionine γ-Lyase | CTH | Vitamin B6 (PLP) | - | - | Cystathioninuria | [9] |
Experimental Protocols
Accurate measurement of homocysteine and the activity of its metabolizing enzymes is crucial for both clinical diagnostics and basic research.
Measurement of Total Plasma Homocysteine via HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and reliable method for quantifying total plasma homocysteine.[16] The protocol involves the reduction of disulfide bonds to free the protein-bound and dimerized forms of homocysteine, followed by derivatization for fluorescent detection.
Workflow Diagram:
Caption: Standard experimental workflow for measuring total plasma homocysteine using HPLC.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA.
-
Immediately place the sample on ice to prevent the release of homocysteine from red blood cells.[17]
-
Within one hour, centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and store it at -80°C until analysis.
-
-
Reduction of Disulfide Bonds:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
-
Protein Precipitation:
-
Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetyl-cysteine).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 100 µL of a borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of a 1 mg/mL solution of the derivatizing agent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer.
-
Vortex and incubate in a water bath at 60°C for 60 minutes in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect the derivatized homocysteine using a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.
-
Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.
-
Enzyme Activity Assay for MTHFR
Methylenetetrahydrofolate reductase (MTHFR) activity can be assessed using various methods, including spectrophotometric or ELISA-based assays. Commercial ELISA kits provide a standardized method for quantifying MTHFR protein levels in various biological samples.[18]
Methodology (General ELISA Protocol):
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.[18]
-
Centrifuge to remove insoluble debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
ELISA Procedure:
-
Prepare standards and samples in the provided dilution buffer.
-
Add 100 µL of standard or sample to appropriate wells of the MTHFR antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 90 minutes at 37°C).
-
Aspirate and wash the wells with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-MTHFR antibody to each well. Incubate as directed.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated avidin. Incubate as directed.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution. Incubate in the dark until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of MTHFR in the samples.
-
Normalize the MTHFR concentration to the total protein concentration of the sample lysate.
-
Conclusion
The synthesis of homocysteine via the methionine cycle is a central pillar of cellular metabolism, inextricably linking one-carbon metabolism, methylation reactions, and sulfur-containing amino acid biosynthesis. The pathways that consume homocysteine—remethylation and transsulfuration—are exquisitely regulated by substrate availability and the allosteric control of key enzymes, ensuring metabolic homeostasis. Understanding the intricate details of this pathway, from its precursors to its enzymatic controllers and downstream products, is paramount for researchers and drug developers. Dysregulation at any point can lead to elevated homocysteine levels, a significant contributor to cellular stress and a biomarker for severe pathologies. The quantitative data and detailed experimental protocols provided herein serve as a foundational resource for further investigation into this critical metabolic nexus and the development of novel therapeutic strategies targeting diseases associated with its dysfunction.
References
- 1. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine metabolism. | Semantic Scholar [semanticscholar.org]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of homocysteine in liquid by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of selected genetic variants in CBS and MTHFR genes in a cohort of children with homocystinuria in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myhappygenes.com [myhappygenes.com]
- 16. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nvkc.nl [nvkc.nl]
- 18. assaygenie.com [assaygenie.com]
An In-depth Guide to the Discovery and History of Homocysteine Research
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the pivotal discoveries, key experimental milestones, and evolving understanding of homocysteine, a sulfur-containing amino acid, from its initial identification to its current status as a subject of intensive research in various disease pathologies.
The Dawn of Discovery: Identification and Early Research
The story of homocysteine begins in the early 20th century, intertwined with the study of essential amino acids.
-
1932: The Discovery. Vincent du Vigneaud, a prominent American biochemist, first identified homocysteine.[1][2] It was discovered as a product of the degradation of the essential amino acid methionine.[3] Du Vigneaud named it "homocysteine" to signify that it had one more carbon atom than the known amino acid cysteine.[1] His early work, primarily in animal models, established homocysteine as a key intermediate in the metabolism of methionine and other sulfur amino acids.[2][3] This foundational research on sulfur-containing compounds and metabolic processes like transmethylation and transsulfuration would later earn him the Nobel Prize in Chemistry in 1955 for other related work.[4][5]
-
1962: The First Clinical Link. For decades, the biomedical significance of homocysteine remained largely obscure.[3] This changed in 1962 with the identification of "homocystinuria," a rare inherited metabolic disorder.[1][3] Children with this condition presented with a severe and distinct set of symptoms: mental retardation, skeletal abnormalities, dislocation of the optic lenses, and a profound tendency for blood clots (thrombosis) in both arteries and veins.[1][3] This discovery was the first indication that high levels of homocysteine were associated with severe human disease.
The McCully Hypothesis: A Paradigm Shift
The link between a rare genetic disease and a common ailment was first proposed by Dr. Kilmer S. McCully, a pivotal and initially controversial figure in homocysteine research.
-
1969: The Homocysteine Theory of Arteriosclerosis. While at Massachusetts General Hospital, McCully reviewed the autopsy findings of two children who had died from different inherited enzymatic defects that both led to homocystinuria.[3][6] He made a crucial observation: these children had developed severe, rapidly advanced arteriosclerosis, the hardening of the arteries typically seen in much older individuals.[3][7] Based on this, McCully proposed a revolutionary idea: that elevated homocysteine was a direct cause of arteriosclerosis.[3][8] This "Homocysteine Theory of Arteriosclerosis" suggested that metabolic and nutritional factors leading to high homocysteine levels could be a cause of atherosclerosis in the general population, not just in those with rare genetic disorders.[8]
-
Initial Skepticism and Eventual Recognition. McCully's hypothesis was met with considerable skepticism from the scientific community, which was heavily focused on the cholesterol theory of heart disease.[6][9] Despite presenting experimental evidence from animal studies where homocysteine administration induced arteriosclerotic plaques, his ideas were not widely accepted, and he faced significant career setbacks.[9][10] However, his persistence laid the groundwork for a surge in research decades later, as improved measurement techniques allowed for large-scale population studies.[3][7] By the 1990s, a growing body of evidence began to support his theory, elevating homocysteine to a prominent subject of investigation in vascular disease.[3][6]
Unraveling the Metabolic Pathways
Understanding the role of homocysteine required a detailed map of its metabolic fate. Research has elucidated two primary pathways that regulate its concentration, highlighting the critical role of B vitamins. Homocysteine sits (B43327) at a crucial junction, linking the methionine cycle with the transsulfuration pathway.[11][12]
The Two Fates of Homocysteine:
-
Remethylation to Methionine: Homocysteine can be recycled back to methionine. This reaction is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM). The primary pathway for this conversion is catalyzed by Methionine Synthase , an enzyme that requires Vitamin B12 (as methylcobalamin) as a cofactor and folate (in the form of 5-methyltetrahydrofolate) as the methyl donor.[12] An alternative route, primarily in the liver and kidney, uses betaine (B1666868) as the methyl donor.[12]
-
Transsulfuration to Cysteine: Alternatively, homocysteine can be irreversibly converted to cysteine. This two-step process is catalyzed by two Vitamin B6 (pyridoxal-5'-phosphate)-dependent enzymes: Cystathionine (B15957) β-Synthase (CBS) , which condenses homocysteine with serine to form cystathionine, and Cystathionine γ-Lyase (CSE) , which cleaves cystathionine to produce cysteine.[12] Cysteine is a precursor to the major intracellular antioxidant, glutathione.[12]
The activity of Methylenetetrahydrofolate Reductase (MTHFR) is also crucial. This riboflavin (B1680620) (Vitamin B2)-dependent enzyme produces the 5-methyltetrahydrofolate required for the main remethylation pathway.[11][13] Genetic variants in the MTHFR gene can reduce enzyme activity, predisposing individuals to higher homocysteine levels, particularly when folate status is low.[13][14]
Evolution of Measurement and Clinical Data
The ability to accurately measure homocysteine was a critical step in moving research from niche genetic disorders to large-scale epidemiological studies.
Development of Analytical Methods
Early methods for measuring homocysteine, such as amino acid analyzers using ninhydrin, were insensitive and only capable of detecting the extremely high levels found in homocystinuria patients.[15] The major breakthrough came with the development of High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.[15] This allowed for the measurement of "total homocysteine," which includes all forms in the plasma (free, disulfide-bound, and protein-bound), after a reduction step.[15][16] This increased sensitivity and practicality paved the way for modern immunoassays and gas chromatography/mass spectrometry (GC/MS) methods, enabling routine clinical measurement.[15][17][18]
Quantitative Data: Clinical Levels and Trial Summaries
With reliable assays, researchers established reference ranges for plasma homocysteine and investigated the impact of lowering it.
Table 1: Classification of Plasma Homocysteine Levels
| Category | Homocysteine Level (μmol/L) |
|---|---|
| Normal | < 15[19] |
| Moderate Hyperhomocysteinemia | 15 - 30[19] |
| Intermediate Hyperhomocysteinemia | 30 - 100[19] |
| Severe Hyperhomocysteinemia | > 100[19] |
Note: Some studies suggest risk may increase at levels as low as 6.3-10 μmol/L.[20]
The strong observational link between elevated homocysteine and cardiovascular disease (CVD) led to numerous large-scale, randomized clinical trials in the late 1990s and 2000s.[21] The primary intervention was supplementation with folic acid, vitamin B12, and vitamin B6 to lower homocysteine levels.[22]
Table 2: Summary of Major Homocysteine-Lowering Clinical Trials
| Trial Name | Year Published (Approx.) | Participants (n) | Key Finding on Primary Cardiovascular Endpoint |
|---|---|---|---|
| HOPE-2 | 2006 | 5,522 | No significant effect on major cardiovascular events.[21] |
| NORVIT | 2006 | 3,749 | No benefit, potential harm in some subgroups.[21] |
| VISP | 2004 | 3,680 | No significant reduction in stroke recurrence. |
| SEARCH | 2010 | 12,064 | No significant effect on major vascular events.[21] |
Despite successfully lowering homocysteine levels by about 25-30%, these trials largely failed to demonstrate a significant reduction in cardiovascular events like heart attack or death.[21][23][24] A meta-analysis of eight trials with over 37,000 participants confirmed no significant benefit for coronary heart disease or all-cause mortality.[21] There was, however, a modest reduction in stroke risk observed in some analyses.[23][24]
Modern Perspectives and Ongoing Research
The negative results from major clinical trials led to a re-evaluation of the "homocysteine hypothesis." The current consensus is that while elevated homocysteine is a reliable biomarker of CVD risk and poor B-vitamin status, it may not be a causal factor for atherosclerosis in the general population.[13][21] It may be an indicator of an underlying unhealthy metabolic state rather than the direct culprit.
Research continues to explore the role of homocysteine in other pathologies, including:
-
Neurodegenerative Diseases: Elevated homocysteine is linked to an increased risk of dementia, Alzheimer's disease, and cognitive decline.[12][19][20]
-
Bone Health: Hyperhomocysteinemia is associated with osteoporosis and an increased risk of fractures.[19]
-
Pregnancy Complications: High levels have been linked to neural tube defects and other adverse pregnancy outcomes.[14][25]
Key Experimental Protocols
Reproducible and standardized methods are essential for research in this field. Below are outlines of common protocols.
Protocol: Measurement of Total Plasma Homocysteine via HPLC with Fluorescence Detection
This protocol is based on the widely used method involving reduction, precipitation, and derivatization.[15][26]
1. Materials:
-
Plasma collected in EDTA tubes.
-
Reducing agent: Tri-n-butylphosphine (TBP) or Dithiothreitol (DTT).
-
Protein precipitant: Trichloroacetic acid (TCA).
-
Derivatizing agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
-
HPLC system with a C18 reverse-phase column and fluorescence detector.
-
Homocysteine standards and internal standard (e.g., N-acetylcysteine).
2. Procedure:
-
Sample Collection: Collect blood and centrifuge within one hour to separate plasma, preventing artificial elevation from red blood cells.[16]
-
Reduction: To 100 µL of plasma, add 10 µL of the internal standard and 10 µL of TBP. Vortex and incubate at 4°C for 30 minutes. This reduces all disulfide bonds, liberating bound homocysteine.
-
Precipitation: Add 100 µL of 10% TCA. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
-
Derivatization: Transfer 50 µL of the supernatant to a new tube. Add 125 µL of borate (B1201080) buffer (pH 9.5) and 50 µL of SBD-F solution. Incubate at 60°C for 60 minutes. This step attaches a fluorescent tag to the free thiol group of homocysteine.
-
HPLC Analysis: Inject 20 µL of the derivatized sample into the HPLC system.
-
Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer/methanol mixture.
-
Detection: Set fluorescence detector to excitation/emission wavelengths appropriate for the SBD-F adduct (e.g., 385 nm Ex / 515 nm Em).
-
-
Quantification: Calculate homocysteine concentration by comparing the peak area ratio of homocysteine to the internal standard against a calibration curve prepared from known standards.
Protocol: MTHFR Activity Assay in Cell Lysates
This assay measures the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which can be quantified by HPLC.[27]
1. Materials:
-
Cell lysate (e.g., from fibroblasts or lymphocytes).
-
Lysis Buffer (e.g., Tris-HCl with protease inhibitors).
-
Reaction Buffer containing FAD and NADPH.
-
Substrate: 5,10-methylenetetrahydrofolate.
-
Stopping Solution: Perchloric acid.
-
Bradford assay reagents for protein quantification.
-
HPLC system with a C18 column and fluorescence detector.
2. Procedure:
-
Lysate Preparation: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells via sonication on ice. Centrifuge at >14,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate using the Bradford assay.
-
Enzymatic Reaction:
-
Prepare a master mix of the reaction buffer and pre-warm to 37°C.
-
In a microcentrifuge tube, add the master mix and the substrate (5,10-methylenetetrahydrofolate).
-
Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg protein).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid.
-
Sample Processing: Vortex and incubate on ice for 10 minutes. Centrifuge to pellet precipitated protein. Filter the supernatant through a 0.22 µm filter into an HPLC vial.
-
HPLC Analysis: Inject the sample and separate folate derivatives. Detect 5-methyltetrahydrofolate using fluorescence (e.g., 290 nm Ex / 360 nm Em).
-
Calculate Activity: Quantify the amount of product formed against a standard curve. Express MTHFR activity as nmol of product per mg of protein per hour.
Protocol: Cystathionine β-Synthase (CBS) Activity Assay
CBS activity can be measured using a coupled enzyme assay that detects a downstream product.[28] A common method involves detecting the H₂S produced.[29]
1. Materials:
-
Tissue or cell lysate.
-
Assay Buffer (e.g., Tris-HCl, pH 8.0).
-
Substrates: L-Homocysteine and L-Serine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
H₂S fluorescent probe (e.g., azido-functionalized probe).
-
Fluorometric plate reader.
2. Procedure:
-
Lysate Preparation: Prepare tissue or cell homogenate as described for the MTHFR assay.
-
Reaction Setup: In a 96-well plate, add assay buffer, PLP, and the fluorescent probe to each well.
-
Standard Curve: Prepare a standard curve using a known H₂S donor.
-
Reaction Initiation: Add the substrates (homocysteine and serine) to all wells. Then, add the cell lysate to the sample wells.
-
Measurement: Immediately begin measuring fluorescence kinetically at appropriate wavelengths (e.g., 368 nm Ex / 460 nm Em) at 37°C for 30-60 minutes.
-
Calculate Activity: Determine the rate of fluorescence increase (ΔRFU/min). Subtract the background reading (from a no-substrate control). Calculate CBS activity based on the H₂S standard curve and normalize to the amount of protein in the lysate. The activity is typically expressed in mU/mg, where 1 U is the amount of enzyme that generates 1 µmol of product per minute.
References
- 1. Kilmer McCully, M.D. - Homocysteine - Part 1 of 2 | Spacedoc.com [spacedoc.com]
- 2. biographicalmemoirs.org [biographicalmemoirs.org]
- 3. novapublishers.com [novapublishers.com]
- 4. Vincent Du Vigneaud [chemistry.msu.edu]
- 5. Vincent du Vigneaud - Wikipedia [en.wikipedia.org]
- 6. The Impact of Homocysteine on Cardiovascular Disease [danielleal.pt]
- 7. Resurrection of Kilmer McCully - Life Extension [lifeextension.com]
- 8. researchgate.net [researchgate.net]
- 9. KILMER MCCULLY, M.D., CONNECTS HOMOCYSTEINE AND HEART DISEASE [chiro.org]
- 10. Homocysteine theory of arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 13. B-vitamins, homocysteine metabolism and CVD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open or closed? A world of difference: a history of homocysteine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Homocysteine Levels (Hyperhomocysteinemia) [healthline.com]
- 20. foodforthebrain.org [foodforthebrain.org]
- 21. Homocysteine and vascular disease: review of published results of the homocysteine-lowering trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of B Vitamins on Homocysteine Lowering and Thrombotic Risk Reduction—A Review of Randomized Controlled Trials Published Since January 1996 [mdpi.com]
- 23. Homocysteine-lowering interventions (B-complex vitamin therapy) for preventing cardiovascular events | Cochrane [cochrane.org]
- 24. Homocysteine‐lowering interventions for preventing cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What Do High Homocysteine Levels Mean? [verywellhealth.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mybiosource.com [mybiosource.com]
DL-Homocysteine structure and chemical formula
An In-depth Technical Guide to DL-Homocysteine: Structure, Properties, and Metabolism
Introduction
This compound is the racemic mixture of homocysteine, a non-proteinogenic α-amino acid that serves as a critical intermediate in the metabolism of methionine.[1] Unlike proteinogenic amino acids, homocysteine is not incorporated into proteins during translation.[1] It is a homologue of the amino acid cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[2] The accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as a risk factor for various pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and common experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Formula
This compound is a sulfur-containing amino acid.[5] Its structure consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a thiol group (-SH). The presence of the chiral alpha-carbon results in two stereoisomers: D-Homocysteine and L-Homocysteine. This compound is a mixture of these two forms.
The IUPAC name for homocysteine is 2-amino-4-sulfanylbutanoic acid.[5]
Caption: 2D structure of Homocysteine.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄H₉NO₂S | [2][5][6][7][8] |
| Molecular Weight | 135.19 g/mol | [5][6] |
| IUPAC Name | 2-amino-4-sulfanylbutanoic acid | [5] |
| CAS Number | 454-29-5 | [5][6][7][9] |
| Appearance | White to off-white crystalline powder | [2][8][9] |
| Melting Point | 232-233 °C (decomposes) | [2][8][9] |
| Solubility | Soluble in water | [2] |
| SMILES | C(CS)C(C(=O)O)N | [8] |
| InChI Key | FFFHZYDWPBMWHY-UHFFFAOYSA-N | [5][9] |
Metabolic Pathways of Homocysteine
Homocysteine occupies a central branch-point in sulfur-containing amino acid metabolism.[1][3] It is derived from the demethylation of methionine.[2] The metabolic fate of homocysteine is primarily directed into two major pathways: remethylation and transsulfuration .[1][3][10] The balance between these pathways is crucial for maintaining cellular homeostasis.
-
Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor.[11][12] The methyl group is donated by 5-methyltetrahydrofolate (a derivative of folate, vitamin B9), which is then converted to tetrahydrofolate.[11][12]
-
Transsulfuration Pathway: This pathway leads to the irreversible catabolism of homocysteine to cysteine.[1] It involves two key vitamin B6-dependent enzymes:
-
Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[1]
-
Cystathionine γ-lyase (CTH): Hydrolyzes cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1]
-
The regulation of these pathways is tightly controlled by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) in the remethylation pathway and an activator of CBS in the transsulfuration pathway.[3]
References
- 1. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 454-29-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. DL-ホモシステイン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of DL-Homocysteine in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine, a sulfur-containing amino acid, sits (B43327) at a critical juncture of major metabolic pathways, primarily one-carbon metabolism. Its metabolism is intricately linked with the methionine cycle, the transsulfuration pathway, and the folate cycle. Dysregulation of homocysteine levels, a condition known as hyperhomocysteinemia, is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the role of DL-homocysteine in one-carbon metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Homocysteine and One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental for the transfer of one-carbon units. These reactions are essential for the synthesis of nucleotides, the methylation of DNA, RNA, proteins, and lipids, and for the regulation of cellular redox status. Homocysteine is a non-proteinogenic amino acid that is exclusively derived from the demethylation of methionine.[1] Its fate is determined by two primary pathways: remethylation to methionine and irreversible catabolism via the transsulfuration pathway. The balance between these pathways is tightly regulated and is crucial for maintaining cellular homeostasis.
Biochemical Pathways of Homocysteine Metabolism
The metabolism of homocysteine is primarily governed by the methionine cycle and the transsulfuration pathway, which are interconnected with the folate cycle.
The Methionine Cycle
The methionine cycle is a ubiquitous pathway responsible for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[2]
-
Methionine Adenosyltransferase (MAT): Methionine is activated by ATP to form SAM.
-
Methyltransferases (MTs): SAM donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH).
-
SAH Hydrolase (SAHH): SAH is reversibly hydrolyzed to homocysteine and adenosine. This reaction is reversible, and the accumulation of homocysteine can drive the reverse reaction, leading to an increase in SAH, a potent inhibitor of methyltransferases.[3]
The Remethylation Pathway
Homocysteine can be remethylated back to methionine through two distinct enzymatic reactions:
-
Methionine Synthase (MS): This vitamin B12-dependent enzyme is present in all tissues and utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate, as the methyl donor.[4]
-
Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidney and uses betaine (B1666868) as the methyl donor in a folate-independent pathway.[5]
The Transsulfuration Pathway
The transsulfuration pathway is an irreversible route for the catabolism of homocysteine, leading to the synthesis of cysteine. This pathway is predominantly active in the liver, kidney, small intestine, and pancreas.
-
Cystathionine (B15957) β-Synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine. This is the rate-limiting step of the transsulfuration pathway and is allosterically activated by SAM.[6][7]
-
Cystathionine γ-Lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The interplay between these pathways is crucial for maintaining appropriate levels of homocysteine and for regulating the supply of methionine, SAM, and cysteine.
Quantitative Data in One-Carbon Metabolism
The concentrations of homocysteine and related metabolites are tightly regulated. Deviations from the normal range are indicative of metabolic dysregulation.
Table 1: Plasma Concentrations of Homocysteine and Related Metabolites in Healthy Adults and in Hyperhomocysteinemia.
| Metabolite | Healthy Adult Plasma Concentration | Hyperhomocysteinemia Plasma Concentration | Citation(s) |
| Homocysteine (Total) | 5 - 15 µmol/L | > 15 µmol/L (mild), 31-100 µmol/L (intermediate), >100 µmol/L (severe) | [8] |
| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 nM | Variable, can be decreased in some conditions | [9][10] |
| S-Adenosylhomocysteine (SAH) | 21.5 ± 3.2 nM | Often elevated | [3][9] |
| SAM/SAH Ratio | ~5.6 | Significantly decreased | [9][11] |
| Methionine | 8 - 55 µmol/L | Can be elevated in CBS deficiency | [12] |
Table 2: Kinetic Parameters of Key Enzymes in Homocysteine Metabolism.
| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Source | Citation(s) |
| Methionine Synthase (MS) | Homocysteine | 9.3 ± 3.1 µM | kcat: 1062 min-1 (at 50°C) | Thermotoga maritima | [4][13] |
| 5-Methyl-THF | 18 ± 4.1 µM | [4][13] | |||
| Cystathionine β-Synthase (CBS) | Homocysteine | 2.0 mM (substrate inhibition) | - | Yeast | [14] |
| Serine | 1.2 mM | - | Yeast | [14] | |
| MTHFR | 5,10-Methylene-THF | Varies (e.g., 5-400 µmol/L range tested) | Not specified | Human fibroblasts | [1] |
Experimental Protocols
Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection
This protocol outlines a common method for the quantification of total homocysteine in plasma samples.
Principle: Plasma disulfides are reduced to free thiols, which are then derivatized with a fluorescent reagent. The derivatized thiols are separated by reverse-phase HPLC and detected by a fluorescence detector.
Materials:
-
EDTA-plasma
-
Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) as a reducing agent
-
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) as a derivatizing agent
-
Perchloric acid or trichloroacetic acid for protein precipitation
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Homocysteine standards
Procedure:
-
Sample Collection and Preparation: Collect blood in EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Store plasma at -20°C or lower.[15]
-
Reduction: To 100 µL of plasma, add 10 µL of TCEP solution (100 g/L in water). Vortex and incubate for 30 minutes at room temperature.[16]
-
Protein Precipitation: Add 100 µL of 10% perchloric acid. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.[17]
-
Derivatization: Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer). Incubate at 60°C for 60 minutes.[18]
-
HPLC Analysis: Inject 20 µL of the derivatized sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄ containing a small percentage of an organic solvent like methanol (B129727) or acetonitrile, adjusted to an acidic pH (e.g., pH 2.1).[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.
-
-
Quantification: Create a standard curve using known concentrations of homocysteine. Calculate the concentration in the samples based on the peak areas.
Methionine Load Test
Principle: The methionine load test assesses the capacity of the transsulfuration pathway. An oral dose of methionine challenges the metabolic pathway, and the post-load increase in plasma homocysteine is measured. An exaggerated response can indicate impaired CBS activity or vitamin B6 deficiency.
Procedure:
-
Baseline Sample: After an overnight fast, a baseline blood sample is drawn to measure fasting homocysteine levels.[19][20]
-
Methionine Administration: The subject ingests a standardized dose of L-methionine (typically 0.1 g/kg body weight) dissolved in juice or water.[19][21]
-
Post-Load Sample: A second blood sample is collected 4 to 6 hours after the methionine load to measure the post-load homocysteine concentration.[20][22]
-
Analysis: Both baseline and post-load samples are analyzed for total homocysteine as described in Protocol 4.1.
Interpretation: A significant increase in homocysteine levels above the established reference range for the post-load state suggests a defect in the transsulfuration pathway.
In Vitro Assessment of Homocysteine-Induced Oxidative Stress in Cell Culture
Principle: This protocol describes a general method to investigate the effects of elevated homocysteine concentrations on cellular oxidative stress in a cultured cell line.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell line (e.g., H9C2 cardiomyocytes).[23][24]
-
Cell culture medium and supplements.
-
This compound.
-
Reagents for assessing oxidative stress, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for reactive oxygen species (ROS) measurement or kits for measuring glutathione (B108866) (GSH) levels or lipid peroxidation.
Procedure:
-
Cell Culture: Culture cells to a desired confluency (e.g., 70-80%) in appropriate culture vessels.
-
Homocysteine Treatment: Prepare fresh solutions of this compound in serum-free medium. Expose the cells to various concentrations of homocysteine (e.g., 100 µM, 500 µM, 1 mM) for different time points (e.g., 6, 12, 24 hours).[23][25]
-
Assessment of Oxidative Stress:
-
ROS Measurement: At the end of the treatment period, incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometer.[26]
-
GSH Assay: Lyse the cells and measure the intracellular concentration of reduced glutathione using a commercially available kit. A decrease in GSH levels is indicative of oxidative stress.[25]
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, in cell lysates using colorimetric or fluorometric assays.
-
-
Data Analysis: Compare the levels of oxidative stress markers in homocysteine-treated cells to untreated control cells.
Conclusion
This compound is a central metabolite in one-carbon metabolism, and its proper regulation is vital for cellular health. This technical guide has provided a comprehensive overview of the biochemical pathways involving homocysteine, quantitative data on key metabolites and enzymes, and detailed experimental protocols for its study. A thorough understanding of these aspects is critical for researchers and drug development professionals aiming to elucidate the pathological mechanisms associated with hyperhomocysteinemia and to develop novel therapeutic strategies targeting one-carbon metabolism. The provided diagrams and methodologies serve as a foundational resource for further investigation into this important area of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increase in plasma homocysteine associated with parallel increases in plasma S-adenosylhomocysteine and lymphocyte DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-steady-state kinetic analysis of enzyme-monitored turnover during cystathionine β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood determinations of S-adenosylmethionine, S-adenosylhomocysteine, and homocysteine: correlations with diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 12. Methionine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eaglebio.com [eaglebio.com]
- 16. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Assessment of pre- and post-methionine load homocysteine for prediction of recurrent stroke and coronary artery disease in the Vitamin Intervention for Stroke Prevention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methionine loading test is necessary for detection of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methionine-loading test: evaluation of adverse effects and safety in an epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Homocysteine induces cell death in H9C2 cardiomyocytes through the generation of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 25. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of DL-Homocysteine by HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the methionine and folate cycles.[1] Elevated levels of total homocysteine in plasma, known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease.[2] Furthermore, abnormal homocysteine concentrations are associated with certain genetic disorders, such as classic homocystinuria and methylmalonic aciduria.[1] Consequently, the accurate and precise quantification of homocysteine in biological samples is of significant interest in clinical diagnostics and drug development.
This application note provides a detailed protocol for the determination of total DL-homocysteine in plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. This method is sensitive, specific, and reliable for routine analysis.
Principle of the Method
The quantification of total homocysteine involves a multi-step process. First, disulfide bonds in the sample are reduced to free the protein-bound and oxidized forms of homocysteine. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[3][4] Following reduction, the free thiol group of homocysteine is derivatized with a fluorogenic reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) or N-(1-pyrenyl)maleimide (NPM), to yield a highly fluorescent product.[3][5] The fluorescently labeled homocysteine is then separated from other sample components by reverse-phase HPLC and quantified by a fluorescence detector. An internal standard is often used to ensure accuracy.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 2-mercaptoethylamine or N-acetyl-cysteine)[5][6]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)[3] or Dithiothreitol (DTT)[4]
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F)[5]
-
Trichloroacetic acid (TCA)[7]
-
Potassium borate (B1201080) buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)[1]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
EDTA-plasma samples
-
Ultrapure water
Experimental Protocols
Sample Preparation
-
Blood Collection : Collect venous blood in EDTA-containing tubes.[8]
-
Plasma Separation : Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[8]
-
Storage : The plasma can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.[8]
Reduction and Deproteinization
-
To 100 µL of plasma, add 10 µL of a 100 g/L TCEP solution.[9]
-
Incubate the mixture for 30 minutes at room temperature to reduce the disulfide bonds.[9]
-
Add 90 µL of 10% (w/v) trichloroacetic acid to precipitate the proteins.[7][9]
-
Vortex the sample vigorously and then centrifuge at 13,000 x g for 10 minutes.[9][10]
Derivatization
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.[9][10]
-
Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F in the same borate buffer.[9][10]
-
Vortex the mixture and incubate at 60°C for 60 minutes in a water bath or heatable shaker.[8][10]
-
After incubation, cool the sample on ice.[6] The derivatized sample is now ready for HPLC analysis.
HPLC Conditions
-
HPLC System : An HPLC system equipped with a fluorescence detector is required.[8]
-
Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[1]
-
Mobile Phase : An isocratic mobile phase consisting of 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) and acetonitrile (95:5, v/v) can be used.[1][5]
-
Flow Rate : A flow rate of 1.0 mL/min is recommended.[1]
-
Column Temperature : Maintain the column temperature at 30°C.[1]
-
Injection Volume : Inject 20-50 µL of the derivatized sample.[1][8]
-
Fluorescence Detection : Set the excitation wavelength to 385 nm and the emission wavelength to 515 nm.[1][5]
Data Presentation
The following tables summarize the quantitative data from various published methods for this compound analysis.
| Parameter | Value | Reference |
| Linearity Range | 6 - 100 µM | [1][11] |
| Correlation Coefficient (r²) | ≥ 0.993 | [2] |
| Limit of Detection (LOD) | 0.05 - 3.12 µM | [1][2] |
| Limit of Quantification (LOQ) | 0.15 - 6.25 µM | [1][2] |
| Intra-day Precision (%RSD) | < 5% | [3] |
| Inter-day Precision (%RSD) | < 5% | [3] |
| Mean Recovery | 102.08 ± 4.94% | [3] |
Mandatory Visualizations
References
- 1. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 2. Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of homocysteine in plasma by precolumn derivatization-high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. eaglebio.com [eaglebio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Total DL-Homocysteine in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases, including arteriosclerosis, coronary artery disease, and cerebrovascular disease.[2][3] In plasma, only about 1-2% of homocysteine exists as a free thiol.[4][5] The majority, over 98%, is found in oxidized forms: bound to proteins (mainly albumin) via disulfide bonds (~75%), as a symmetrical disulfide dimer (homocystine), or as mixed disulfides with other thiols like cysteine.[1][4][6][7] The measurement of "total" homocysteine, therefore, requires a reductive step to cleave all disulfide bonds, converting all forms into free homocysteine for quantification.[4][7][8] This document provides detailed protocols for the quantification of total DL-homocysteine in plasma using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Principle of Measurement
The fundamental principle behind measuring total homocysteine involves three main stages:
-
Sample Preparation : This includes collecting the blood sample, separating plasma, and treating it with a reducing agent to liberate homocysteine from its disulfide forms.
-
Analysis : The prepared sample is then processed for analysis. For chromatographic methods, this may involve protein precipitation and derivatization to make the homocysteine molecule detectable.
-
Detection and Quantification : The concentration of the released homocysteine is measured using a specific analytical technique.
The general workflow is consistent across different analytical platforms, ensuring that the sum of all homocysteine species is accurately measured.[9]
Caption: Forms of Homocysteine in Human Plasma.
Specimen Collection and Handling
Proper specimen handling is critical for accurate tHcy measurement, as homocysteine is actively produced and released by red blood cells ex vivo, leading to falsely elevated results.[9][10][11]
| Parameter | Protocol | Rationale |
| Anticoagulant | EDTA (K2 or K3) or Lithium Heparin tubes are recommended.[10] | Prevents coagulation while minimizing interference with most assay types. Sodium citrate (B86180) is generally unacceptable.[10] |
| Pre-Centrifugation | Place the collected whole blood specimen on ice immediately.[10][11] | Chilling the sample slows down the cellular metabolism and release of Hcy from blood cells.[9] |
| Centrifugation | Centrifuge the sample within one hour of collection (e.g., 2000 x g for 10 minutes at 2-8°C).[10][12] | Prompt separation of plasma from blood cells is crucial to prevent artificial increases in Hcy concentration.[9][10] |
| Plasma Storage | Immediately after centrifugation, transfer the plasma to a clean tube. Store at 2-8°C if analyzed shortly. For long-term storage, freeze at -20°C or below.[12] | Total homocysteine is stable in frozen plasma for extended periods (e.g., 10 months).[10] |
| Patient Status | A fasting specimen is preferred.[10] | To minimize postprandial variations in homocysteine levels. |
Experimental Protocols
General Workflow for tHcy Measurement
The measurement process follows a logical sequence of steps to reduce, isolate, and quantify homocysteine.
Caption: General experimental workflow for total homocysteine measurement.
Protocol 1: HPLC with Fluorescence Detection (HPLC-FD)
This method is widely used and relies on the chemical derivatization of the homocysteine thiol group with a fluorogenic reagent, followed by chromatographic separation and fluorescence detection.[13][14]
A. Materials and Reagents
-
Reducing Agent: Dithiothreitol (DTT)[1][15] or Tris(2-carboxyethyl)phosphine (TCEP).[16]
-
Derivatizing Agent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).[14][16]
-
Internal Standard (optional but recommended): Cysteamine or N-acetylcysteine (NAC).[16][17]
-
HPLC System with a fluorescence detector and a C18 reversed-phase column.
B. Detailed Procedure
-
Reduction : To 100 µL of plasma, add 20 µL of DTT solution (500 mM) and incubate at room temperature for 30 minutes.[15] Alternatively, use 10 µL of TCEP (100 g/L) and incubate for 30 minutes at room temperature.[16]
-
Deproteinization : Add 100 µL of cold 10% TCA, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[15]
-
Derivatization : Transfer 100 µL of the clear supernatant to a new tube. Add 20 µL of NaOH (1.55 M), 240 µL of borate (B1201080) buffer (0.125 M, pH 9.5), and 20 µL of SBD-F solution (1 mg/mL in borate buffer).[15]
-
Incubation : Incubate the mixture in the dark at 60°C for 60 minutes.[15][16]
-
Acidification : After incubation, acidify the sample with 20 µL of HCl (6N) and keep it refrigerated until injection.[15]
-
HPLC Analysis : Inject an aliquot (e.g., 50 µL) onto the HPLC system.
-
Column : C18 reversed-phase (e.g., LiChrospher RP-18, 5µm).[15]
-
Mobile Phase : Isocratic elution with 20 mM KH2PO4 (pH 2.1): Acetonitrile (B52724) (95:5 v/v).[15]
-
Flow Rate : 1.0 mL/min.[15]
-
Detection : Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15][16]
-
Caption: Detailed workflow for the HPLC-FD method.
Protocol 2: LC-MS/MS
This method offers high sensitivity and specificity and is well-suited for high-throughput analysis.[18][19] It typically does not require a derivatization step.[20]
A. Materials and Reagents
-
Reducing Agent: Dithiothreitol (DTT).[1]
-
Internal Standard: Stable isotope-labeled homocysteine (e.g., this compound-d4) or homocystine (homocystine-d8).[1][18]
-
Protein Precipitant: Methanol or Acetonitrile.[1]
-
LC-MS/MS System with a C18 or polar-modified column and a triple quadrupole mass spectrometer.
B. Detailed Procedure
-
Sample Preparation : In a microcentrifuge tube, combine 50 µL of plasma, 50 µL of reduction solution, and 50 µL of internal standard solution.[5][6][21]
-
Reduction : Incubate at room temperature for 5-30 minutes. A 30-minute incubation has been found to yield maximum recovery.[1][6]
-
Deproteinization : Add 200-300 µL of cold precipitation solution (e.g., Methanol).[1][6] Vortex for 10 seconds.
-
Centrifugation : Incubate at 4°C for 5 minutes, then centrifuge for 5-10 minutes at 10,000 x g.[1][6]
-
Analysis : Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
LC Separation : Use a suitable column (e.g., Raptor Polar X) with a gradient or isocratic elution. A typical mobile phase consists of water with 0.5% formic acid (A) and acetonitrile (B).[1]
-
MS/MS Detection : Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[18]
-
Caption: Detailed workflow for the LC-MS/MS method.
Protocol 3: Enzymatic Assay
Enzymatic assays are common in automated clinical chemistry analyzers.[10] They often rely on a series of coupled enzymatic reactions.
A. Principle A common approach involves a two-step process:
-
Reduction : Disulfide bonds are reduced to yield free homocysteine.
-
Enzymatic Conversion : The free homocysteine is converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine. The amount of SAH produced is proportional to the initial tHcy concentration.[22] The SAH is then quantified, often through a competitive immunoassay where the generated SAH competes with a labeled analog for binding to a specific antibody.[22][23] Another enzymatic method uses methionine gamma-lyase to produce a detectable product.[24]
B. General Procedure (for automated analyzers)
-
The plasma sample is mixed with a reducing agent (e.g., DTT) in a reaction cuvette.[23]
-
After a brief incubation, the enzyme reagent (containing SAH hydrolase and adenosine) is added.[23]
-
The reaction proceeds to convert all free Hcy to SAH.
-
The detection reagents (e.g., antibody-coated microparticles and a labeled SAH analog) are added, and the signal (e.g., chemiluminescence) is measured.[23]
-
The tHcy concentration is determined by comparing the signal to a calibration curve.
Data Presentation: Method Performance
The following table summarizes typical performance characteristics for the described methods.
| Parameter | HPLC-FD | LC-MS/MS | Enzymatic Assay |
| Linearity Range | up to 200 µmol/L[25] | 2.5 - 60 µmol/L[18] | 1.0 - 50.0 µmol/L[23] |
| Limit of Detection (LOD) | 0.16 µmol/L[25] | ~0.1-0.2 µmol/L[26] | ~1.0 µmol/L[23] |
| Intra-Assay Precision (%CV) | 1.1 - 3.3%[13][25] | 2.0 - 5.3%[18][21] | < 10%[24] |
| Inter-Assay Precision (%CV) | 2.5 - 5.6%[13][25] | 2.5 - 5.9%[6][18] | < 10%[24] |
| Mean Recovery | 97 - 99%[25] | 94 - 98%[18] | N/A (calibrated) |
| Analysis Time per Sample | ~10-20 min[15] | ~1.2-4 min[5][20] | High-throughput |
| Key Advantage | Robust, widely available | High specificity & sensitivity | Automation, speed |
| Key Disadvantage | Requires derivatization | Higher instrument cost | Potential for interferences |
References
- 1. lcms.cz [lcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement and use of total plasma homocysteine. American Society of Human Genetics/American College of Medical Genetics Test and Transfer Committee Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Homocystinuria - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Homocysteine, Total | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. [PDF] Total homocysteine in plasma or serum: methods and clinical applications. | Semantic Scholar [semanticscholar.org]
- 12. eaglebio.com [eaglebio.com]
- 13. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of total homocysteine in plasma using liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. tandfonline.com [tandfonline.com]
- 23. medilinkltd.com [medilinkltd.com]
- 24. Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine (Hcy) is a sulfur-containing amino acid that is not used for protein synthesis but is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and complications during pregnancy. In the context of in vitro research, this compound is a valuable tool for modeling the cellular effects of hyperhomocysteinemia and for investigating the underlying molecular mechanisms of disease. It allows researchers to study the impact of elevated homocysteine on cellular processes such as cell viability, apoptosis, oxidative stress, and inflammation in a controlled environment. These studies are crucial for the development of therapeutic strategies aimed at mitigating the detrimental effects of hyperhomocysteinemia.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell types as reported in the literature.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Type | Concentration (mM) | Incubation Time | Effect on Viability/Proliferation | Reference |
| H9c2 Cardiomyoblasts | 0.1 | 24 hours | No significant effect on viability | [1] |
| H9c2 Cardiomyoblasts | 1.1 | 24 hours | Increased single-annexin-V-positive cells | [1] |
| H9c2 Cardiomyoblasts | 2.7 | 24 hours | Induced apoptosis and necrosis | [1] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 0.1 | Up to 48 hours | No detrimental effects on viability | [2] |
| Human Glial Cells | ~0.05 | Not specified | Induced cell death | [3] |
| Hepatocytes | 0.1 - 1 | 7 days | Reduced cell number by 11% - 52% | [4] |
| BV2 Microglial Cells | 0.05 | 96 hours | Significant increase in cell viability | [5] |
| Endothelial Cells | 0.05 | 48 hours | Significant increase in cell viability | [5] |
| Endothelial Cells | 0.05 | 96 hours | Decreased cell viability | [5] |
Table 2: Induction of Apoptosis by this compound
| Cell Type | Concentration (mM) | Incubation Time | Key Apoptotic Events | Reference |
| H9c2 Cardiomyoblasts | 2.7 | 24 hours | Significant increase in caspase-3 activity | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2.5 | 6 hours | Maximal caspase-3 activity and annexin (B1180172) V positivity | [6] |
| Rat Hippocampal Neurons | 0.25 | 28 hours | Apoptosis in nearly all neurons | [7] |
| Rat Hippocampal Neurons | 0.0005 | 4-6 days | Delayed apoptosis | [7] |
| Endothelial Cells | 0.05 - 0.2 (thiolactone form) | Not specified | Concentration-dependent apoptosis | [8] |
Table 3: Oxidative Stress and Inflammatory Response to this compound
| Cell Type/System | Concentration | Parameter Measured | Outcome | Reference |
| Rat Hippocampus (in vitro) | 10-500 µM | Thiobarbituric acid reactive substances (TBARS) | Significant dose-dependent increase | [9] |
| Rat Hippocampus (in vitro) | 10-500 µM | Total radical-trapping antioxidant potential (TRAP) | Significant dose-dependent decrease | [9] |
| Cardiac Microvascular Endothelial Cells | 0-100 µM | Reactive Oxygen Species (ROS) | No alteration in basal levels | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMNCs) | 185 µM | IL-1β, IL-6, RANTES secretion | Increased | [11] |
| Human Peripheral Blood Mononuclear Cells (PBMNCs) | 185 µM | IL-10 secretion | Significantly lower | [11] |
| Monocytes | ≥100µM | Pro-inflammatory gene expression (CCR2, IL-1β, IL-6, IL-8, MCP-1) | Induced | [12] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include untreated control wells containing only culture medium.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Detection of Apoptosis using TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound for the appropriate duration. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization solution for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells in a 96-well plate or on coverslips
-
This compound
-
Serum-free culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Incubation with Dye: Add serum-free medium containing 5-10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess dye.
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
Detection of Caspase-3 Activation by Western Blot
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the inactive pro-caspase-3 (32-35 kDa) into active subunits (17-20 kDa). Western blotting can be used to detect this cleavage event.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Homocysteine-induced DNA damage response pathway leading to apoptosis.
Caption: Signaling pathway of homocysteine-induced endothelial dysfunction.
Caption: Homocysteine-induced ER stress and the unfolded protein response.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Homocysteine affects cardiomyocyte viability: concentration-dependent effects on reversible flip-flop, apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Homocysteine Inhibits Hepatocyte Proliferation via Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effect of homocysteine on some parameters of oxidative stress in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Homocysteine induces inflammatory transcriptional signaling in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Total DL-Homocysteine in Biological Samples by LC-MS/MS
Abstract
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as a risk factor for various pathologies, including cardiovascular disease and neurological disorders.[2][3] Consequently, the accurate and precise quantification of total homocysteine in biological matrices is of significant interest for both clinical diagnostics and biomedical research. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total DL-homocysteine in biological samples such as plasma and serum. The protocol includes a straightforward sample preparation procedure involving reduction of disulfide bonds followed by protein precipitation. The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, making it suitable for high-throughput clinical and research applications.[4][5]
Introduction
Homocysteine exists in biological samples in several forms: free reduced homocysteine, disulfide-bridged homocystine (dimer of homocysteine), and protein-bound homocysteine via disulfide linkages.[6][7] For a comprehensive assessment of homocysteine status, it is essential to measure the total homocysteine concentration, which encompasses all these forms. This necessitates a sample preparation step that reduces the disulfide bonds to liberate free homocysteine prior to analysis.[8] LC-MS/MS has emerged as the gold standard for homocysteine quantification due to its superior specificity, sensitivity, and speed compared to other analytical techniques.[4][9] This method typically employs a stable isotope-labeled internal standard to ensure high accuracy and precision.[10]
Homocysteine Metabolism Overview
Homocysteine metabolism is centered at the intersection of two major pathways: remethylation and transsulfuration.[2][3] In the remethylation pathway, homocysteine acquires a methyl group to regenerate methionine, a reaction catalyzed by methionine synthase which requires vitamin B12 and folate as cofactors.[11] Alternatively, in the transsulfuration pathway, homocysteine is irreversibly converted to cystathionine (B15957) and subsequently to cysteine, a process dependent on vitamin B6.[2][11] The balance between these pathways is crucial for maintaining normal homocysteine levels.
Experimental Protocols
Materials and Reagents
-
This compound
-
This compound-d4 (Internal Standard)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Bovine Serum Albumin (BSA) for surrogate matrix
-
Human plasma/serum samples
Sample Preparation
-
Reduction: To a 50 µL aliquot of plasma or serum sample, add 50 µL of a reducing agent solution (e.g., 1 M DTT or TCEP) and 50 µL of the internal standard solution (e.g., d4-homocysteine).[6][12]
-
Incubation: Vortex the mixture and incubate at room temperature for 5-15 minutes to ensure complete reduction of disulfide bonds.[6][7]
-
Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.[7]
-
Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of total homocysteine.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 or Polar Reversed-Phase Column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.4 - 0.7 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 10 µL |
| Run Time | 1 - 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
| Analyte Transitions | Homocysteine: e.g., m/z 136.1 -> 90.1 |
| Internal Standard Transitions | d4-Homocysteine: e.g., m/z 140.1 -> 94.1 |
| Ion Source Temperature | 300 - 550°C |
| Capillary Voltage | 3.0 - 4.5 kV |
Method Validation Data
The following table presents a summary of typical method validation results from published literature.
Table 3: Method Validation Summary
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µmol/L | [8][13] |
| Intra-assay Precision (%CV) | < 5% | [7][9] |
| Inter-assay Precision (%CV) | < 10% | [9][10] |
| Accuracy (% Bias) | Within ±15% | [6][10] |
| Recovery | 90 - 110% | [10] |
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of total this compound in biological samples. The simple and rapid sample preparation protocol, combined with a short chromatographic run time, allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by correcting for matrix effects and variations in sample processing. The method is linear over a wide concentration range, covering clinically relevant levels of homocysteine. The high sensitivity of the assay allows for the accurate measurement of low homocysteine concentrations, which is important for identifying individuals at the lower end of the normal range.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of total this compound in biological samples. This application note and the accompanying protocols offer a comprehensive guide for researchers, scientists, and drug development professionals involved in studies where homocysteine is a key biomarker. The robustness of the method makes it well-suited for routine clinical analysis and large-scale epidemiological studies.
References
- 1. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Enzymatic Assays for the Detection of DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and complications during pregnancy.[1] Consequently, the accurate and reliable quantification of homocysteine in biological samples is of significant diagnostic and research importance.[2][3] Enzymatic assays offer a sensitive, specific, and often high-throughput alternative to traditional chromatographic methods for the determination of tHcy levels.[4]
These application notes provide a comprehensive overview of the principles, protocols, and performance characteristics of common enzymatic assays for the detection of DL-Homocysteine.
Principles of Enzymatic Homocysteine Assays
Enzymatic assays for homocysteine are typically based on the specific conversion of homocysteine by a particular enzyme, leading to the production of a detectable signal. The most common enzymatic approaches involve the use of S-adenosylhomocysteine hydrolase (SAHH), cystathionine (B15957) beta-synthase (CBS), or enzymatic cycling systems.
1. S-adenosylhomocysteine (SAH) Hydrolase-Based Assays:
This method relies on the enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH) in the presence of adenosine (B11128), catalyzed by SAH hydrolase. The amount of SAH produced is then quantified, often through a subsequent enzymatic reaction or immunoassay.[4] In a common variation, the reaction proceeds in the reverse direction, where SAH is hydrolyzed to homocysteine and adenosine.[5][6] The generated homocysteine can then be detected using various methods.
2. Cystathionine Beta-Synthase (CBS)-Based Assays:
These assays utilize the enzyme cystathionine beta-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine.[7][8] The consumption of homocysteine or the production of cystathionine or a co-product like hydrogen sulfide (B99878) (H2S) can be measured.[7] Some assays use a fluorescent probe that reacts with the H2S produced to generate a fluorescent signal.[7]
3. Enzymatic Cycling Assays:
Enzymatic cycling assays are designed to amplify the signal, thereby increasing the sensitivity of detection.[9][10] In a typical cycling system, homocysteine is converted to a product, which is then regenerated back to homocysteine through a series of coupled enzymatic reactions.[9][11] This cycling leads to the accumulation of a readily measurable byproduct, such as NADH or a chromophore.[9][10] For instance, homocysteine can react with S-adenosylmethionine (SAM) to form methionine and SAH. The SAH is then hydrolyzed back to homocysteine, which re-enters the cycle, while a co-product is measured.[9][11]
Data Presentation: Comparison of Enzymatic Assay Performance
The selection of an appropriate enzymatic assay depends on factors such as sensitivity, linear range, sample type, and throughput requirements. The following table summarizes the typical performance characteristics of different commercially available enzymatic homocysteine assays.
| Assay Principle | Detection Method | Sample Type | Linear Range (µmol/L) | Limit of Detection (µmol/L) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Enzymatic Cycling | Spectrophotometric (340 nm) | Serum, Plasma | 3 - 50 | 0.31 | < 5.9 | < 5.9 |
| Fluorometric | Fluorescence (Ex/Em = 658/708 nm) | Plasma, Serum | 5 - 100 | 5 | Not specified | Not specified |
| Cystathionine beta-Synthase | Fluorometric (Ex/Em = 368/460 nm) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Recombinant Enzymatic Cycling | Spectrophotometric (340 nm) | Serum, Plasma | 1 - 100 | 0.31 | < 5.4 | < 5.4 |
Data compiled from publicly available information on various commercial assay kits.[10][11][12] Performance may vary between different manufacturers and specific kit protocols.
Mandatory Visualizations
Signaling Pathway: Homocysteine Metabolism
Caption: Overview of the metabolic pathway of homocysteine.
Experimental Workflow: General Enzymatic Homocysteine Assay
Caption: General experimental workflow for an enzymatic homocysteine assay.
Logical Relationship: Principle of an Enzymatic Cycling Assay
Caption: Principle of a common enzymatic cycling assay for homocysteine.
Experimental Protocols
The following are generalized protocols for spectrophotometric and fluorometric enzymatic homocysteine assays. Note: These are representative protocols and should be adapted based on the specific instructions provided with the commercial assay kit being used.
Protocol 1: Spectrophotometric Enzymatic Cycling Assay
This protocol is based on the principle where homocysteine is involved in an enzymatic cycle that leads to the conversion of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[9][10]
Materials:
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well microplate
-
Homocysteine standards
-
Assay Buffer
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Enzyme Mix 1 (containing Homocysteine S-methyltransferase and S-adenosylmethionine)
-
Enzyme Mix 2 (containing SAH hydrolase, adenosine deaminase, and glutamate dehydrogenase)
-
NADH solution
-
2-Oxoglutarate solution
-
Serum or plasma samples
Procedure:
-
Sample Preparation:
-
If using frozen samples, thaw them on ice.
-
Centrifuge samples at 10,000 x g for 5-10 minutes to remove any precipitates.
-
Prepare a working solution of the reducing agent in Assay Buffer.
-
To 50 µL of each sample and standard in a microcentrifuge tube, add 10 µL of the reducing agent solution.
-
Incubate for 30 minutes at room temperature to reduce disulfide bonds and release free homocysteine.
-
-
Assay Reaction:
-
Prepare a master mix of the assay reagents according to the kit instructions. This will typically involve combining Enzyme Mix 1, Enzyme Mix 2, NADH, and 2-Oxoglutarate in the appropriate ratios in Assay Buffer.
-
Add 150 µL of the master mix to each well of the 96-well plate.
-
Add 20 µL of the pre-treated samples and standards to the corresponding wells.
-
Mix gently by pipetting.
-
-
Measurement:
-
Measure the initial absorbance (A_initial) at 340 nm at time zero.
-
Incubate the plate at 37°C for 30-60 minutes (or as specified by the kit).
-
Measure the final absorbance (A_final) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.
-
Subtract the ΔA of the blank (a well with no homocysteine) from the ΔA of the standards and samples.
-
Plot the corrected ΔA for the standards against their concentrations to generate a standard curve.
-
Determine the homocysteine concentration in the samples from the standard curve.
-
Protocol 2: Fluorometric Assay
This protocol describes a fluorometric assay where homocysteine is cleaved by a specific enzyme to generate an intermediate that reacts with a probe to produce a highly fluorescent product.
Materials:
-
Fluorescence microplate reader with excitation at ~658 nm and emission at ~708 nm
-
96-well black microplate
-
Homocysteine standards
-
Assay Buffer
-
Reducing Agent (e.g., DTT)
-
Homocysteine Enzyme Mix
-
Fluorometric Probe
-
Serum or plasma samples
Procedure:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the homocysteine standard in Assay Buffer.
-
Prepare a working solution of the reducing agent in Assay Buffer.
-
In the wells of the 96-well plate, add 10 µL of each standard and sample.
-
Add 90 µL of the reducing agent solution to each well.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
-
Enzymatic Reaction:
-
Allow the plate to cool to room temperature.
-
Prepare the Homocysteine Enzyme Mix according to the kit instructions.
-
Add 20 µL of the Enzyme Mix to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Prepare the Fluorogenic Developer Mix by combining the Fluorometric Probe with Assay Buffer as per the kit protocol.
-
Add 20 µL of the Developer Mix to each well.
-
Incubate at room temperature for 15 minutes with continuous shaking, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 658/708 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from the readings of the standards and samples.
-
Plot the corrected fluorescence values for the standards against their concentrations to create a standard curve.
-
Calculate the homocysteine concentration in the samples using the standard curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Ensure proper storage and handling of enzyme reagents. Avoid repeated freeze-thaw cycles. |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths on the microplate reader. | |
| Insufficient incubation time | Adhere to the recommended incubation times in the protocol. | |
| High Background | Contaminated reagents | Use fresh, high-purity water and reagents. |
| Autofluorescence of samples | Run a sample blank (sample without the fluorometric probe) to determine background fluorescence. | |
| Poor Standard Curve | Inaccurate standard dilutions | Prepare fresh standards for each assay. Use calibrated pipettes. |
| Pipetting errors | Be careful and consistent with pipetting volumes. | |
| High Variability between Replicates | Incomplete mixing | Ensure thorough mixing of reagents in the wells. |
| Temperature fluctuations | Maintain a consistent temperature during incubation. |
Conclusion
Enzymatic assays for this compound provide a robust and versatile platform for its quantification in research and clinical settings. The availability of various assay principles, including enzymatic cycling and fluorometric detection, allows researchers to select the most suitable method based on their specific needs for sensitivity, throughput, and instrumentation. By following standardized protocols and understanding the underlying principles, researchers can obtain accurate and reproducible measurements of homocysteine, contributing to a better understanding of its role in health and disease.
References
- 1. Redox-based selective fluorometric detection of homocysteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic determination of homocysteine in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosyl-Homocysteine Hydrolase (SAHH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystathionine beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]
- 8. US6867014B2 - Enzymatic cycling assays for homocysteine and cystathionine - Google Patents [patents.google.com]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. diazyme.com [diazyme.com]
- 11. diazyme.com [diazyme.com]
- 12. Performance characteristics of a recombinant enzymatic cycling assay for quantification of total homocysteine in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Homocysteine Stable Isotope Labeling in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism and the methionine cycle. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases. Consequently, the precise and accurate quantification of homocysteine and the characterization of its metabolic flux are of paramount importance in both basic research and clinical drug development.
Stable isotope labeling, in conjunction with mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers a powerful approach for these investigations. The use of a stable isotope-labeled internal standard, such as DL-Homocysteine-d4, allows for highly accurate and reproducible quantification by correcting for variations during sample preparation and analysis. Furthermore, the administration of stable isotope tracers enables the in vivo tracking of homocysteine's metabolic fate, providing invaluable insights into the dynamics of the methionine cycle and related pathways.
These application notes provide an overview of the use of this compound stable isotope labeling for metabolic studies, including detailed experimental protocols and data presentation guidelines.
Key Applications
-
Accurate Quantification of Total Homocysteine: Employment of stable isotope-labeled homocysteine as an internal standard for precise measurement in biological matrices.[1][2]
-
Metabolic Flux Analysis: Tracing the in vivo kinetics of homocysteine to understand its production, conversion to methionine (remethylation), and degradation via the transsulfuration pathway.[3]
-
Disease Mechanism Studies: Investigating alterations in homocysteine metabolism in various disease states, such as cardiovascular disease, end-stage renal disease, and neurological disorders.[3][4]
-
Pharmacodynamic Biomarker: Assessing the effect of therapeutic interventions on homocysteine levels and metabolism.
-
Nutritional Research: Evaluating the impact of dietary factors, such as folate and vitamin B12, on homocysteine metabolism.
Signaling and Metabolic Pathways
The metabolism of homocysteine is intricately linked to the methionine and folate cycles, collectively known as one-carbon metabolism. A simplified diagram of this pathway is presented below.
Caption: Overview of the One-Carbon Metabolism Pathway.
Experimental Workflows
A general experimental workflow for the quantification of homocysteine using a stable isotope-labeled internal standard is depicted below.
Caption: General workflow for homocysteine quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing stable isotope labeling for homocysteine analysis.
Table 1: Performance Characteristics of LC-MS/MS and GC-MS Methods for Total Homocysteine Quantification
| Parameter | LC-MS/MS Method | GC-MS Method |
| Internal Standard | Homocystine-d8 | [3,3,3',3',4,4,4',4'-2H8]homocystine |
| Linearity Range | 2.5 - 60 µmol/L | 0 - 266 µmol/L |
| Intra-assay Precision (%CV) | 3.6 - 5.3% | ~5% |
| Inter-assay Precision (%CV) | 2.9 - 5.9% | 5 - 10% |
| Limit of Detection (LOD) | 0.8 µmol/L (S/N = 17:1) | 0.17 µmol/L |
| Mean Recovery | 94.2 - 97.8% | Not Reported |
| Reference | [5] | [6] |
Table 2: In Vivo Homocysteine Metabolic Fluxes in Hemodialysis Patients vs. Healthy Controls
| Metabolic Flux | Hemodialysis Patients (n=4) (µmol·kg⁻¹·hr⁻¹) | Healthy Controls (n=6) (µmol·kg⁻¹·hr⁻¹) | P-value |
| Remethylation | 2.6 ± 0.2 | 3.8 ± 0.3 | 0.03 |
| Transsulfuration | 2.5 ± 0.3 | 3.0 ± 0.1 | 0.11 |
| Transmethylation | 5.2 ± 0.4 | 6.8 ± 0.3 | 0.02 |
| Reference | [3] |
Experimental Protocols
Protocol 1: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantitative analysis of total plasma homocysteine using a stable isotope dilution technique.[5][7]
Materials:
-
Human plasma collected in EDTA-containing tubes
-
DL-Homocystine-d8 (Internal Standard)
-
DL-dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) reduction solution
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 or cyano column)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of homocystine-d8 internal standard (e.g., 2 nmol).[5]
-
Add a reducing agent (e.g., 20 µL of 1M DTT) to reduce disulfide bonds. Incubate at room temperature for 15-30 minutes.
-
Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex the samples vigorously for 1 minute.
-
Incubate the samples at 4°C for 15 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set a flow rate of approximately 0.3-0.5 mL/min.
-
The total run time is typically short, around 2.5-5 minutes per sample.[5]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection.
-
Monitor the following transitions:
-
Homocysteine: m/z 136 → 90
-
d4-Homocysteine (from homocystine-d8): m/z 140 → 94[7]
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled homocysteine spiked with a constant amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both calibrators and unknown samples.
-
Determine the concentration of homocysteine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: Quantification of Total Homocysteine in Human Plasma by GC-MS
This protocol involves derivatization to increase the volatility of homocysteine for gas chromatography analysis and is based on established methods.[8][9]
Materials:
-
Human plasma
-
[3,3,3',3',4,4,4',4'-2H8]homocystine (Internal Standard)
-
2-Mercaptoethanol or DTT for reduction
-
4-Vinylpyridine (B31050) for alkylation (optional, to prevent re-oxidation)[8]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization
-
Acetonitrile
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
To 200 µL of plasma, add a known amount of [3,3,3',3',4,4,4',4'-2H8]homocystine internal standard.[9]
-
Add a reducing agent (e.g., 2-mercaptoethanol) to cleave disulfide bonds.[9]
-
(Optional) Alkylate the free thiol groups with 4-vinylpyridine to prevent re-formation of disulfide bonds.[8]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Heat the mixture at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.[10]
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Use a capillary column suitable for amino acid analysis (e.g., SLB-5ms).
-
Employ a temperature program to separate the derivatized amino acids.
-
Use helium as the carrier gas.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Monitor characteristic ions for the TBDMS derivative of homocysteine and its deuterated internal standard. For example, monitor ions at m/z 325 for unlabeled homocysteine and m/z 329 for the d4-homocysteine derivative.[11]
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards with known concentrations of homocysteine and a fixed amount of the internal standard.
-
Calculate the ratio of the peak areas of the analyte and the internal standard.
-
Determine the concentration of homocysteine in the plasma samples from the calibration curve.
-
Conclusion
The use of this compound stable isotope labeling in conjunction with mass spectrometry provides a robust and reliable platform for the accurate quantification of homocysteine and the elucidation of its metabolic dynamics. The detailed protocols and application notes presented here serve as a valuable resource for researchers and professionals in the fields of metabolic research, clinical diagnostics, and drug development. These methodologies are instrumental in advancing our understanding of the role of homocysteine in health and disease and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine and methionine metabolism in ESRD: A stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of total homocysteine in human plasma by derivatization to its N(O,S)-propoxycarbonyl propyl ester and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models Studying DL-Homocysteine Effects on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing key in vivo models to investigate the effects of DL-Homocysteine on angiogenesis. The provided methodologies for the Chick Chorioallantoic Membrane (CAM) assay, Matrigel plug assay, and zebrafish model are intended to guide researchers in designing and executing robust experiments to elucidate the complex role of homocysteine in vascular biology.
Introduction to this compound and Angiogenesis
Homocysteine, a sulfur-containing amino acid, is an intermediate in methionine metabolism. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases.[1][2] The vascular endothelium is a primary target for the detrimental effects of homocysteine, leading to endothelial dysfunction.[3][4][5] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process that is also implicated in various pathological conditions. The impact of this compound on angiogenesis is a subject of ongoing research, with studies suggesting a complex and sometimes contradictory role. While some evidence points to an inhibitory effect on endothelial cell proliferation and migration, key steps in angiogenesis, other reports suggest it may induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) under certain conditions.[6][7][8] In vivo models are therefore critical for dissecting these multifaceted effects in a physiologically relevant context.
In Vivo Models for Studying this compound Effects on Angiogenesis
Three widely used and well-validated in vivo models to study the effects of this compound on angiogenesis are the Chick Chorioallantoic Membrane (CAM) assay, the Matrigel plug assay in mice, and the zebrafish model.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust, cost-effective, and highly vascularized in vivo model that is well-suited for studying both pro- and anti-angiogenic substances.[9][10][11] The transparent nature of the CAM allows for direct visualization and quantification of blood vessel formation.
This protocol is adapted from established methods for assessing angiogenesis.[10][11][12]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
70% ethanol
-
Sterile distilled water
-
Incubator maintained at 37.5°C with 85% humidity
-
Sterile plastic cups or weighing boats
-
Laminar flow hood
-
Sterile filter paper disks (5 mm diameter)
-
This compound solution (sterile, various concentrations)
-
Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Methanol (B129727):acetone solution (1:1) for fixation
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.
-
Ex-ovo Culture:
-
Clean the outer surface of the eggs with sterile distilled water. Avoid using alcohol as it can increase embryonic mortality.[10]
-
Inside a laminar flow hood, carefully crack the egg and gently transfer the entire content (embryo, yolk, and albumin) into a sterile plastic cup.
-
Cover the cup and return it to the incubator for further development.
-
-
Application of this compound:
-
On embryonic day 8, carefully place a sterile 5 mm filter paper disk onto the CAM, avoiding major blood vessels.
-
Apply a known volume (e.g., 10 µL) of the desired concentration of sterile this compound solution onto the filter paper disk. Use a vehicle control on a separate set of CAMs.
-
-
Incubation and Observation:
-
Return the cups to the incubator for 48 hours.
-
After the incubation period, observe the CAM under a stereomicroscope and capture images of the area around the filter paper disk.
-
-
Quantification of Angiogenesis:
-
Fix the CAM by adding a 1:1 mixture of methanol and acetone.
-
Carefully excise the CAM and spread it on a glass slide.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter paper disk.[12] Alternatively, the presence of an "avascular zone" around the disk can be noted and measured.[13]
-
| This compound Concentration | Effect on Angiogenesis (CAM Assay) | Reference |
| 10 µ g/disk | No significant avascular zone observed. | [13] |
| 100 µ g/disk | 16.7% of CAMs showed an avascular zone. | [13] |
| 500 µ g/disk | 53.3% of CAMs showed an avascular zone. | [13] |
| 1000 µ g/disk | 76.5% of CAMs showed an avascular zone. | [13] |
| 70 µM | Over 70% suppression of blood vessel formation. | [6] |
Matrigel Plug Assay in Mice
The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.[14] Matrigel, a basement membrane extract, is mixed with the substance of interest and injected subcutaneously into mice, where it forms a solid plug. This plug becomes vascularized by host endothelial cells, and the extent of this vascularization can be quantified.
This protocol is based on established methodologies for in vivo angiogenesis assessment.[14][15][16]
Materials:
-
Matrigel (growth factor reduced)
-
This compound solution (sterile, various concentrations)
-
Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control
-
Vehicle control (e.g., sterile PBS)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Ice-cold syringes and needles (27G)
-
Anesthetic for mice
-
Surgical tools for plug excision
-
4% paraformaldehyde or 10% formalin for fixation
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody) or hemoglobin assay (e.g., Drabkin's reagent)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelation.
-
On ice, mix Matrigel with the desired final concentration of this compound. For a positive control, mix Matrigel with a pro-angiogenic factor. For a negative control, use Matrigel with the vehicle.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.3-0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.
-
-
Incubation Period:
-
Allow the Matrigel plug to solidify and become vascularized for a period of 7-14 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
For Histological Analysis: Fix the plugs in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemistry using an endothelial cell marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.[14]
-
For Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.
-
| Treatment Group | Parameter Measured | Expected Outcome with this compound | Reference |
| Vehicle Control | Microvessel Density (vessels/mm²) | Baseline angiogenesis | [14] |
| Pro-angiogenic Factor (e.g., bFGF) | Microvessel Density (vessels/mm²) | Increased angiogenesis | [15] |
| This compound + Pro-angiogenic Factor | Microvessel Density (vessels/mm²) | Reduced angiogenesis compared to pro-angiogenic factor alone | [6] |
| Vehicle Control | Hemoglobin Content (µ g/plug ) | Baseline vascularization | General Protocol |
| This compound | Hemoglobin Content (µ g/plug ) | Decreased hemoglobin content | General Protocol |
Zebrafish (Danio rerio) Model
The zebrafish embryo is an excellent vertebrate model for studying angiogenesis due to its rapid external development, optical transparency, and the availability of transgenic lines with fluorescently labeled vasculature.[17] This allows for real-time imaging and quantification of blood vessel development in a living organism.
This protocol is adapted from standard procedures for high-throughput screening of angiogenic modulators in zebrafish.[18][19][20]
Materials:
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))
-
Zebrafish breeding tanks
-
E3 embryo medium
-
This compound solution (various concentrations in E3 medium)
-
Vehicle control (e.g., E3 medium with a small percentage of DMSO if used as a solvent)
-
96-well plates
-
Tricaine (MS-222) for anesthesia
-
Fluorescence stereomicroscope or confocal microscope
-
Image analysis software
Procedure:
-
Embryo Collection and Staging:
-
Set up natural breeding pairs of transgenic zebrafish.
-
Collect embryos and incubate them at 28.5°C in E3 medium.
-
At 24 hours post-fertilization (hpf), select healthy, normally developing embryos.
-
-
Compound Treatment:
-
Transfer individual embryos into the wells of a 96-well plate containing E3 medium.
-
Add this compound to the wells to achieve the desired final concentrations. Include a vehicle control group.
-
-
Incubation:
-
Incubate the plate at 28.5°C for 24-48 hours.
-
-
Imaging and Quantification:
-
At 48-72 hpf, anesthetize the embryos with Tricaine.
-
Mount the embryos laterally on a microscope slide or in an imaging-compatible plate.
-
Acquire fluorescent images of the trunk vasculature, focusing on the intersegmental vessels (ISVs).
-
Quantify angiogenesis by measuring parameters such as the number of complete ISVs, the total length of ISVs, and the number of vessel branch points.[17]
-
| This compound Concentration | Parameter Measured | Expected Outcome | Reference |
| Vehicle Control | Number of complete intersegmental vessels (ISVs) | Normal ISV development | [19][20] |
| Physiologically relevant concentrations (e.g., 50 µM) | Number of complete ISVs | Significant reduction in the number of complete ISVs | [7] |
| Higher concentrations | Number of complete ISVs | Dose-dependent inhibition of ISV formation | [7] |
| Vehicle Control | Total length of ISVs (µm) | Normal ISV length | [17] |
| This compound | Total length of ISVs (µm) | Decreased total ISV length | [7] |
Signaling Pathways and Mechanisms of Action
The effect of this compound on angiogenesis is mediated through multiple and complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.
Overview of Key Signaling Pathways
-
VEGF Signaling: The role of homocysteine in VEGF signaling is debated. Some studies show that homocysteine can inhibit angiogenesis by down-regulating the expression of VEGF receptors (VEGFR1 and VEGFR2).[6][21] Conversely, other research indicates that homocysteine can induce VEGF expression through endoplasmic reticulum (ER) stress and the activation of transcription factor ATF4.[8] This suggests a context-dependent effect, where homocysteine might have opposing actions depending on the cellular environment and concentration.
-
Nitric Oxide (NO) Signaling: Hyperhomocysteinemia is associated with reduced bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[4] Homocysteine can increase the production of reactive oxygen species (ROS), which can quench NO. It can also lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[6]
-
Cytoskeletal Remodeling: Homocysteine has been shown to disrupt the actin cytoskeleton in endothelial cells.[6] A properly organized cytoskeleton is essential for cell migration, a critical step in angiogenesis.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
References
- 1. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine-Induced Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]
- 6. Homocysteine inhibits angiogenesis through cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Homocysteine increases the expression of vascular endothelial growth factor by a mechanism involving endoplasmic reticulum stress and transcription factor ATF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 10. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 13. Homocysteine inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. Video: In Vivo Study of Human Endothelial-Pericyte Interaction Using the Matrix Gel Plug Assay in Mouse [jove.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. benchchem.com [benchchem.com]
- 19. Zebrafish Intersegmental Vessel (ISV) Angiogenesis Assay [bio-protocol.org]
- 20. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: DL-Homocysteine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Homocysteine as a tool in neuroscience research. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are increasingly recognized as a risk factor for a variety of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] this compound is widely used in in vitro and in vivo models to mimic the neurotoxic effects of hyperhomocysteinemia and to elucidate the underlying molecular mechanisms.
The primary mechanisms of this compound-induced neurotoxicity involve excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, the induction of oxidative stress, and the triggering of apoptotic cell death pathways.[4][5][6] This document provides detailed protocols for utilizing this compound to study these phenomena in neuronal models, along with quantitative data from key studies and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental settings.
Table 1: Neurotoxic Effects of this compound on Neuronal Cells
| Cell Type | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Rat Retinal Ganglion Cells | 50 µM | Not specified | 59.67 ± 4.89% ganglion cell death | [7][8] |
| Rat Hippocampal Neurons | 0.5 µM - 250 µM | Not specified | Dose-dependent increase in apoptosis | [6] |
| Rat Cerebrocortical Cultures | 10 µM - 1 mM | 6 days | Dose-dependent neurotoxicity | [9] |
| SH-SY5Y (neuronal-like) | ~20 µM | 5 days | 35% loss of cell viability | [10] |
| Human Glial Cells | ~50 µM | Not specified | Cell death | [11] |
Table 2: Effects of this compound on NMDA Receptor Activation and Intracellular Calcium
| Cell Type | This compound Concentration | Co-agonist | Observed Effect | Reference |
| Rat Cortical Neurons | 5 mM | 1 µM Glycine (B1666218) | 97 ± 13 nM increase in intracellular Ca2+ | [9] |
| Rat Retinal Ganglion Cells | 50 µM | 100 µM Glycine | ~7-fold elevation in intracellular calcium | [7][8] |
| Rat Cortical Neurons | 10-100 µM | Elevated Glycine | Excessive Ca2+ influx | [4] |
Table 3: Induction of Oxidative Stress by this compound
| Model System | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Rat Hippocampal Slices | 30-100 µM | 1 hour | Increased reactive oxygen species (ROS) | [12] |
| Rat Hippocampus (in vitro) | 10-500 µM | Not specified | Significant increase in lipid peroxidation (TBARS) | [13] |
| SH-SY5Y (neuronal-like) | ~20 µM | 5 days | Four-fold increase in ROS levels | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound in neuroscience research.
Experimental Protocols
Protocol 1: Induction of Neurotoxicity in Primary Cortical Neurons
This protocol describes how to induce neurotoxicity in primary cortical neurons using this compound.
Materials:
-
Primary cortical neurons (prepared from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Procedure:
-
Cell Culture:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Carefully remove the old medium from the cultured neurons and replace it with the medium containing this compound.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Assessment of Neurotoxicity:
-
After the incubation period, collect the culture supernatant.
-
Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
Protocol 2: Measurement of Intracellular Calcium Influx
This protocol details the measurement of intracellular calcium changes in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Primary neurons or a suitable neuronal cell line
-
Culture medium
-
This compound
-
Glycine
-
Fluo-4 AM calcium indicator (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Pluronic F-127
-
Fluorescence microscope with an appropriate filter set
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, prepare a loading solution containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
This compound Stimulation and Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Prepare a stimulation solution of this compound (e.g., 5 mM) and glycine (e.g., 1 µM) in HBSS.
-
Add the stimulation solution to the cells while continuously recording fluorescence images every 5-10 seconds.
-
Continue imaging for several minutes to capture the peak and subsequent decline in calcium levels.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).
-
Plot the F/F0 ratio over time to visualize the calcium transient.
-
Protocol 3: Detection of Apoptosis using TUNEL Assay
This protocol provides a method for detecting DNA fragmentation, a hallmark of apoptosis, in neurons treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar TUNEL assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat neuronal cells with this compound as described in Protocol 1.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and TUNEL Staining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mixing the enzyme solution with the label solution).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of DAPI-stained nuclei in several random fields.
-
Calculate the apoptotic index as (Number of TUNEL-positive cells / Total number of cells) * 100.
-
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Primary Neuron-glia Culture from Rat Cortex as a Model to Study Neuroinflammation in CNS Injuries or Diseases [bio-protocol.org]
- 5. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 8. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TUNEL Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effect of homocysteine on some parameters of oxidative stress in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DL-Homocysteine thiolactone (HcyT), including its preparation, experimental applications, and relevant biological pathways. The detailed protocols and data presented herein are intended to facilitate further research and development in areas such as cardiovascular disease, metabolic disorders, and neurobiology.
I. Introduction and Background
This compound thiolactone hydrochloride (CAS No: 6038-19-3) is a cyclic thioester of the amino acid homocysteine.[1] In biological systems, it is primarily formed as a byproduct of an error-editing mechanism by methionyl-tRNA synthetase (MetRS), which prevents the misincorporation of homocysteine into proteins.[2][3][4] However, elevated levels of homocysteine can lead to increased production of HcyT, a highly reactive molecule that can acylate protein lysine (B10760008) residues (N-homocysteinylation).[3][4][5] This post-translational modification can lead to protein damage, aggregation, and induction of oxidative stress, implicating HcyT in the pathophysiology of various diseases.[5][6][7]
Its reactivity also makes it a versatile building block in bioorganic and medicinal chemistry for applications such as drug delivery and the development of multimodal imaging probes.[8][9]
II. Preparation and Synthesis
This compound thiolactone hydrochloride can be synthesized through several chemical routes. Below are protocols for common laboratory-scale synthesis methods.
Protocol 1: Synthesis from DL-Methionine via Sodium Reduction
This method involves the demethylation of DL-methionine using a strong reducing agent in liquid ammonia (B1221849).
Materials:
-
DL-Methionine
-
Dry liquid ammonia
-
Sodium metal, chopped
-
Ammonium (B1175870) chloride
-
Concentrated hydrochloric acid (HCl)
-
Cation exchange resin
-
Dry ice-acetonitrile bath
-
Three-necked flask or cryogenic autoclave
Procedure:
-
Pre-cool a 3-liter three-necked flask or cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.[10][11]
-
Add 100 g of DL-methionine to the cooled reactor.[10]
-
Slowly introduce dry ammonia gas until the DL-methionine is completely dissolved in the condensed liquid ammonia.[10][11]
-
While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches.[10] Monitor the reaction progress using liquid chromatography.
-
Upon completion, quench the reaction by adding ammonium chloride to neutralize any excess sodium metal.[10]
-
Allow the reaction mixture to warm to room temperature, permitting the ammonia to evaporate completely. This can be done in a well-ventilated fume hood.
-
The resulting solid is a mixture of this compound sodium salt, sodium chloride, and ammonium chloride. Dissolve this solid in water.
-
Pass the aqueous solution through a cation exchange resin to remove sodium ions.[10]
-
Adjust the pH of the eluate to 1 with concentrated HCl.[10]
-
Concentrate the acidic solution under vacuum. The cyclization of homocysteine to its thiolactone form occurs under these acidic conditions.[11]
-
The resulting product, this compound thiolactone hydrochloride, can be further purified by recrystallization. This method yields approximately 81 g (79% yield).[10]
Protocol 2: Synthesis from 2-Methyl-4-chlorobutyryl Chloride
This patented method offers an alternative route with high yield, suitable for larger-scale production.[12]
Materials:
-
2-Methyl-4-chlorobutyryl chloride
-
Iodine
-
Ammonia water (25%)
-
Reaction vessel with temperature and pressure control
Procedure:
-
Synthesize the intermediate from 2-methyl-4-chlorobutyryl chloride as described in the patent literature.[12]
-
Distill the intermediate and collect the distillate.
-
Transfer the distillate to a reaction kettle and heat to 65°C.
-
Sequentially add 507.6 g of iodine and 385 ml of 25% ammonia water.[10]
-
Maintain the temperature at 65°C and a pressure of 0.6 MPa for 1 hour.[10]
-
Reduce the pressure to atmospheric pressure.
-
Recrystallize the resulting product from water to obtain pure this compound thiolactone hydrochloride.[10] This method has a reported purity of 99.756% and a yield of 94.95%.[10]
III. Biological and Experimental Use
HcyT is widely used in experimental models to investigate the pathological effects of hyperhomocysteinemia.
Key Applications:
-
Cardiovascular Research: To study the effects of homocysteinylation on cardiac contractility, coronary flow, and oxidative stress.[6][13]
-
Metabolic Disease Research: To investigate the impairment of insulin (B600854) signaling and the induction of insulin resistance.[7]
-
Neurobiology: To model neurotoxic effects, including epileptogenic activity and its potential role in neurodegenerative diseases like Alzheimer's.[6]
-
Drug Development: As a chemical intermediate for conjugating drugs to carrier proteins like human serum albumin (HSA) for targeted delivery.[9]
IV. Experimental Protocols
Protocol 3: Investigating HcyT Effects on Insulin Signaling in Cell Culture
This protocol describes how to treat a cell line (e.g., HTC rat hepatoma cells) to study the impact of HcyT on insulin-stimulated signaling pathways.[7]
Materials:
-
HTC rat hepatoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound thiolactone hydrochloride (HcyT)
-
Glutathione (B108866) (GSH)
-
Human insulin
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibodies (e.g., anti-p-IR, anti-p-IRS-1, anti-p-PI3K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HTC cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treatment (Optional): To test the protective effect of antioxidants, pre-incubate a subset of cells with 250 µM GSH for 5 minutes.[7]
-
HcyT Treatment: Treat the cells with 50 µM HcyT for 10 minutes.[7] Include a vehicle-treated control group.
-
Insulin Stimulation: Challenge the cells with 100 nM human insulin for 5-10 minutes to stimulate the insulin signaling pathway.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated signaling proteins (e.g., p-IR, p-IRS-1) and a loading control (e.g., Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control. Compare the results between control, HcyT-treated, and HcyT+GSH-treated groups.
Protocol 4: Isolated Heart Perfusion (Langendorff) to Assess Cardiotoxicity
This ex vivo protocol is used to measure the direct effects of HcyT on heart function and oxidative stress.[13]
Materials:
-
Isolated rat heart perfusion system (Langendorff apparatus)
-
Krebs-Henseleit perfusion buffer
-
This compound thiolactone hydrochloride (HcyT)
-
Pharmacological inhibitors (optional, e.g., L-NAME, DL-PAG, PPR IX)[13]
-
Assay kits for oxidative stress markers (TBARS, H₂O₂, O₂⁻)
-
Data acquisition system to measure cardiac parameters
Procedure:
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus cannula and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Baseline Measurement: Record baseline cardiac parameters, including left ventricular systolic pressure (LVSP), diastolic left ventricular pressure (DLVP), heart rate (HR), coronary flow (CF), and the maximum rate of pressure development (dp/dt max).
-
HcyT Administration: Perfuse the heart with buffer containing 10 µM DL-HcyT.[13] If investigating signaling pathways, co-perfuse with relevant inhibitors like L-NAME (30 µM), DL-PAG (10 µM), or PPR IX (10 µM).[13]
-
Experimental Measurement: Continuously record all cardiac parameters throughout the administration period.
-
Coronary Effluent Collection: Collect the coronary effluent at the end of the experiment to measure oxidative stress markers.
-
Biochemical Analysis: Use appropriate assay kits to quantify the levels of thiobarbituric acid reactive substances (TBARS), hydrogen peroxide (H₂O₂), and superoxide (B77818) anion (O₂⁻) in the effluent.
-
Data Analysis: Compare the cardiac parameters and oxidative stress markers before and after HcyT administration, and between different treatment groups.
V. Data Presentation
Table 1: Effects of DL-HcyT on Myocardial Function in Isolated Rat Hearts
This table summarizes the reported effects of 10 µM DL-HcyT, alone and in combination with various inhibitors, on key cardiac performance indicators.[13]
| Treatment Group | dp/dt max (Rate of Contraction) | SLVP (Systolic Pressure) | CF (Coronary Flow) | DLVP (Diastolic Pressure) |
| DL-HcyT Alone | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | No Change |
| DL-HcyT + L-NAME | No Significant Change | No Significant Change | ↓ Significant Decrease | No Significant Change |
| DL-HcyT + DL-PAG | ↑ Significant Increase | No Significant Change | ↓ Significant Decrease | ↓ Significant Decrease |
| DL-HcyT + PPR IX | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | No Significant Change |
Data derived from Zivkovic et al., BioMed Research International, 2013.[13]
Table 2: Effects of DL-HcyT on Oxidative Stress Markers in Isolated Rat Hearts
This table shows the impact of 10 µM DL-HcyT on the production of reactive oxygen species in the coronary effluent.[13][14]
| Treatment Group | O₂⁻ (Superoxide Anion) | H₂O₂ (Hydrogen Peroxide) | TBARS (Lipid Peroxidation) |
| DL-HcyT Alone | No Change | No Change | No Change |
| DL-HcyT + L-NAME | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease |
| DL-HcyT + DL-PAG | No Significant Change | No Significant Change | ↓ Significant Decrease |
| DL-HcyT + PPR IX | No Significant Change | No Significant Change | ↓ Significant Decrease |
Data derived from Zivkovic et al., BioMed Research International, 2013.[13][14]
VI. Signaling Pathways and Visualizations
Homocysteine Metabolism and HcyT Formation
Homocysteine is a critical intermediate in methionine metabolism. Under normal conditions, it is either remethylated back to methionine or converted to cysteine via the transsulfuration pathway. HcyT is formed when methionyl-tRNA synthetase mistakenly activates homocysteine and then edits this error.[5]
Caption: Metabolic pathways of homocysteine, highlighting the formation of HcyT.
HcyT-Induced Impairment of Insulin Signaling
HcyT induces oxidative stress, which leads to the inhibition of key tyrosine phosphorylation events in the insulin signaling cascade, ultimately causing insulin resistance.[7]
Caption: HcyT impairs insulin signaling via oxidative stress.
Experimental Workflow for Cell-Based Assays
This diagram outlines the typical steps for investigating the cellular effects of this compound thiolactone.
Caption: General workflow for studying the effects of HcyT in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 7. Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Thiolactone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Effects of this compound Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
DL-Homocysteine sample stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of DL-homocysteine samples. Adhering to proper sample handling protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in ensuring this compound sample stability?
The main challenge is the continuous in vitro production and release of homocysteine from red blood cells in whole blood after collection.[1][2][3][4] This process can lead to an artificial increase in homocysteine concentrations, with levels rising by approximately 1 µmol/L per hour (or about 10% per hour) in unseparated samples stored at room temperature.[1][5][6] Therefore, prompt processing of blood samples is crucial for accurate measurement.
Q2: What are the recommended sample types for homocysteine measurement?
Both serum and plasma are acceptable for homocysteine measurement.[4][7][8] However, plasma is often preferred. Commonly used anticoagulants for plasma collection include EDTA (purple top), lithium heparin (green top), and sodium citrate (B86180).[1][5][7][9] It is important to note that serum samples may take longer to clot when placed on ice, which could potentially reduce the final serum volume.[10]
Q3: How should blood samples be handled immediately after collection?
To prevent the artificial increase of homocysteine, blood samples must be processed promptly. The recommended procedure is to place the collection tubes on ice immediately after the blood draw and centrifuge them within one hour.[2][3][5][7][11] If immediate centrifugation is not possible, keeping the whole blood sample on ice can maintain stability for at least three hours.[2]
Q4: What are the optimal storage conditions for separated plasma or serum?
Once the plasma or serum has been separated from the blood cells, its stability is significantly improved. The following table summarizes the stability of homocysteine in separated samples under different storage conditions.
Table 1: Stability of Separated Plasma/Serum Homocysteine Samples
| Storage Temperature | Duration of Stability |
| Room Temperature (15-25°C) | Up to 4 days[6] |
| Refrigerated (2-8°C) | Up to 14 days[10], with some sources indicating up to 1 month[7] or 4 weeks[6] |
| Frozen (-20°C or lower) | Up to 10 months[6][7], with some indicating at least 30 days[10] |
Q5: Are there any special collection tubes that can enhance homocysteine stability?
Yes, specialized collection tubes containing additives like 3-deazaadenosine (B1664127) (3DA) or a combination of EDTA and sodium fluoride (B91410) (NaF) are available.[3][12][13] These additives inhibit the in vitro production of homocysteine. For instance, blood collected in tubes containing EDTA and 3DA and stored at 2-8°C has been shown to be stable for up to 72 hours.[12][13] Acidic citrate has also been reported to stabilize homocysteine levels at room temperature for up to 6 hours.[3]
Experimental Protocols
Standard Blood Collection and Processing Protocol for Homocysteine Analysis:
-
Patient Preparation: It is preferable for the patient to be fasting prior to blood collection.[7][11]
-
Blood Draw: Collect whole blood into an appropriate collection tube (e.g., EDTA, lithium heparin, or serum separator tube). Ensure the tube is filled to at least half its capacity to avoid a negative bias.[1]
-
Immediate Cooling: Place the collected blood tube on ice immediately.[2][11]
-
Centrifugation: Within one hour of collection, centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma or serum from the blood cells.[1][7][11]
-
Aliquoting: Carefully transfer the supernatant (plasma or serum) into a clean, labeled transport tube.[7]
-
Storage: Store the separated plasma or serum at the appropriate temperature based on the expected analysis timeline (see Table 1). For long-term storage, freezing at -20°C or lower is recommended.[6][7][10]
Troubleshooting Guide
Issue 1: Higher than expected homocysteine levels.
-
Potential Cause: Delayed processing of the whole blood sample. If the blood was left at room temperature for an extended period before centrifugation, homocysteine levels will be artificially elevated.[1][5][6]
-
Solution: Ensure that future samples are placed on ice immediately after collection and centrifuged within one hour.[2][7][11]
-
Potential Cause: Certain medications or clinical conditions in the patient can elevate in vivo homocysteine levels. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide, as well as conditions like renal disease and folate deficiency.[1][11]
-
Solution: Review the patient's clinical history and medication list.
Issue 2: Lower than expected homocysteine levels.
-
Potential Cause: The collection tube was not sufficiently filled with blood, which can lead to a negative bias.[1]
-
Solution: Ensure proper blood draw volume in subsequent collections.
-
Potential Cause: The patient was undergoing treatment with certain anticoagulants, such as enoxaparin, which has been shown to reduce plasma homocysteine concentrations.[14]
-
Solution: Review the patient's medication history for any interfering substances.
Issue 3: Inconsistent results between samples.
-
Potential Cause: Variability in sample handling and processing times between different collection points or on different days.
-
Solution: Standardize the sample collection and processing protocol across all experiments. This includes consistent timing for centrifugation and separation.
Visual Guides
Caption: Recommended workflow for this compound sample handling.
Caption: Troubleshooting decision tree for homocysteine results.
References
- 1. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 2. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Test Guide Mobile [testguide.adhb.govt.nz]
- 7. Homocysteine, Total | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. researchgate.net [researchgate.net]
- 9. Lab Test: Homocysteine Level [ebmconsult.com]
- 10. sanfordlaboratories.testcatalog.org [sanfordlaboratories.testcatalog.org]
- 11. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of enoxaparin on homocysteine concentration in warfarin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate DL-Homocysteine Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and ensure accurate DL-homocysteine measurement in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of falsely elevated homocysteine levels in blood samples?
A1: The most significant pre-analytical error leading to falsely elevated homocysteine is the continued production and release of homocysteine from blood cells, particularly erythrocytes, in the sample after collection.[1][2] If plasma or serum is not separated from the blood cells promptly, homocysteine concentrations can artificially increase by approximately 10-14% per hour at ambient temperature.[1][3][4]
Q2: What is the recommended procedure for blood sample collection and handling to prevent artificial increases in homocysteine?
A2: To minimize pre-analytical errors, it is crucial to follow a standardized procedure. The recommended best practice is to place the blood sample on ice immediately after collection and centrifuge it within one hour to separate the plasma or serum from the blood cells.[1][4][5] If immediate centrifugation is not possible, keeping the sample on ice can inhibit the artificial increase for at least four hours.[2]
Q3: Should I use serum or plasma for homocysteine measurement?
A3: While both serum and plasma can be used, some studies strongly advocate for the use of plasma specimens (collected in EDTA or lithium heparin tubes) that are immediately placed on ice and centrifuged.[1][5] It is recommended to consistently use the same type of anticoagulant for all samples within a study to avoid variability.[6] One institution has shifted to requiring a serum separator tube (SST), with the stipulation that the specimen must be spun within one hour of collection.[7]
Q4: How should I store plasma/serum samples for homocysteine analysis?
A4: Once separated from the cells, homocysteine in plasma or serum is relatively stable.[2] Recommended storage conditions are as follows:
| Storage Temperature | Duration |
| Ambient (15-25°C) | Up to 4 days[5][7] |
| Refrigerated (2-8°C) | Up to 4 weeks[4][7] |
| Frozen (-20°C) | Up to 10 months[5][7] |
Q5: Are there any dietary or lifestyle factors that can affect homocysteine levels?
A5: Yes, several factors can influence in-vivo homocysteine concentrations. It is advisable for subjects to fast for 8-12 hours before blood collection, as a high-protein meal can cause a temporary increase in homocysteine levels.[8][9] Other factors that can elevate homocysteine include smoking, high caffeine (B1668208) intake, and certain medications.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly High Homocysteine Results | Delayed sample processing: The blood sample was left at room temperature for an extended period before centrifugation.[1][3] | Immediately place blood samples on ice after collection and centrifuge within one hour.[1][5] If a delay is unavoidable, use collection tubes containing stabilizers like acidic citrate.[12] |
| Improper storage: The whole blood sample was not refrigerated or placed on ice. | Follow the recommended sample handling protocol strictly. For transportation from external sites, ensure samples are kept on ice. | |
| Patient-related factors: The patient did not fast before the blood draw or is taking medications known to interfere with homocysteine metabolism (e.g., methotrexate, phenytoin).[8][13] | Ensure patients are properly instructed on fasting requirements. Review patient's medication history for potential interferences. | |
| High Variability Between Replicate Samples | Inconsistent sample handling: Different samples were processed with varying delays or at different temperatures. | Standardize the sample collection and processing workflow for all samples in the study. |
| Analytical instrument imprecision: The analytical method used may have high coefficients of variation (CV). | Check the performance characteristics of your assay. For instance, some enzyme immunoassays (EIA) have shown higher CVs compared to fluorescence polarization immunoassay (FPIA) or HPLC methods.[14] | |
| Poor Correlation with Other Biomarkers | Sample integrity issues: Hemolysis, icterus, or lipemia may be interfering with the assay. | Visually inspect samples for these interferences. Refer to the table below for interference thresholds of different analytical methods. |
| Cross-reactivity: The assay may have cross-reactivity with other thiol-containing compounds like cysteine.[13] | Review the specificity of the analytical method being used. Some enzymatic assays may show interference from elevated levels of L-cysteine.[13] |
Quantitative Data Summary
Table 1: Impact of Delayed Sample Processing on Homocysteine Concentration
| Condition | Rate of Increase | Reference |
| Whole blood at ambient temperature | ~10-14% per hour | [1][3] |
| Whole blood at ambient temperature | 41.9% in 3 hours | [1] |
| Whole blood at ambient temperature | 38% after 6 hours | [12] |
| Whole blood on ice | Minimal increase for at least 4 hours | [2] |
Table 2: Analytical Interference Thresholds for Selected Homocysteine Assays (Concentrations at which >10% interference was observed)
| Method | Hemolysis (Hemoglobin, g/L) | Icterus (Bilirubin, mg/L) | Lipemia (Triglycerides, g/L) | Reference |
| ADVIA Centaur | 12 | 453 | 64 | [15] |
| ARCHITECT i2000SR | 16 | 453 | - | [15] |
| AxSYM | - | 218 | - | [15] |
| Catch | - | 453 | 16 | [15] |
| Diazyme | - | 453 | 17 | [15] |
| IMMULITE 2000 | - | 453 | 22 | [15] |
Note: Data is illustrative and may vary based on specific assay reagents and instrument calibration. Always refer to the manufacturer's instructions for your specific assay.
Experimental Protocols
Protocol 1: Optimal Blood Sample Collection and Processing for Homocysteine Measurement
-
Patient Preparation: Instruct the subject to fast for 8-12 hours prior to blood collection.[9][16]
-
Blood Collection:
-
Immediate Post-Collection Handling:
-
Place the collected blood tube in an ice-water bath immediately.[4]
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the sample according to the tube manufacturer's recommendations (e.g., 1500 x g for 10 minutes at 4°C).[1]
-
-
Plasma/Serum Separation:
-
Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.
-
Transfer the plasma or serum to a clean, labeled polypropylene (B1209903) tube.
-
-
Storage:
Visualizations
Caption: Recommended workflow for accurate homocysteine measurement.
Caption: Factors leading to artifactually high homocysteine results.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of blood sample aging and food consumption on plasma total homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-analytical conditions affecting the determination of the plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test Guide Mobile [testguide.adhb.govt.nz]
- 5. Homocysteine, Total | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. [Plasma homocysteine measurement: a study of pre-analytical variation factors for conditions for total plasma homocysteine concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 9. labs.selfdecode.com [labs.selfdecode.com]
- 10. seekinghealth.com [seekinghealth.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of some pre-analytical conditions on the measurement of homocysteine and cysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. Multicenter study of homocysteine measurement--performance characteristics of different methods, influence of standards on interlaboratory agreement of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
Improving sensitivity of DL-Homocysteine detection in low concentration samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of DL-Homocysteine, with a focus on improving sensitivity in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common methods for this compound (Hcy) detection include High-Performance Liquid Chromatography (HPLC), immunoassays, and enzymatic assays.[1][2][3][4][5] HPLC, particularly with fluorometric or mass spectrometry detection, is often considered a reference method due to its high sensitivity and specificity.[1][3][4] Immunoassays such as ELISA, Chemiluminescence Immunoassay (CLIA), and Fluorescence Polarization Immunoassay (FPIA) are also widely used for their suitability in routine clinical laboratories.[2][3][5] Enzymatic assays, which often involve the conversion of Hcy to a detectable product like hydrogen sulfide (B99878) (H₂S), offer high selectivity.[1][6][7]
Q2: What are the main challenges in detecting low concentrations of this compound?
A2: The primary challenges in detecting low concentrations of Hcy are interference from structurally similar molecules, especially cysteine (Cys) and glutathione (B108866) (GSH), and the inherent low abundance of Hcy in some biological samples.[8][9][10] Cysteine concentrations in plasma can be 20-30 times higher than that of homocysteine, leading to potential cross-reactivity in less specific assays.[11] Additionally, sample handling and preparation are critical, as improper procedures can lead to falsely elevated Hcy levels.[4][12]
Q3: How can I improve the sensitivity of my this compound assay?
A3: To improve sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Proper sample collection and immediate centrifugation are crucial to prevent the release of Hcy from blood cells, which can artificially increase its concentration.[4][12][13] Using reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP) helps to break disulfide bonds and measure total homocysteine (tHcy).[14][15]
-
Choose a High-Sensitivity Assay: HPLC with fluorescence detection or mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and is considered a gold standard.[1][4] Enzymatic assays utilizing specific enzymes like recombinant homocysteine α,γ-lyase (rHCYase) can also provide high sensitivity and selectivity.[6][7]
-
Utilize Signal Amplification Techniques: Some modern methods employ signal amplification strategies, such as using gold nanoparticles as nanosensors, which can achieve very low detection limits.[10][16]
-
Minimize Interference: Methods that can effectively discriminate Hcy from Cys are essential. Some novel probes and biosensors are being developed for this purpose.[9][10][17]
Q4: What is the normal concentration range for Homocysteine in human plasma?
A4: Normal plasma homocysteine concentrations are typically in the range of 5 to 15 µmol/L.[10][18] Levels above 15 µmol/L are often considered elevated (hyperhomocysteinemia) and are associated with an increased risk of cardiovascular diseases.[18][19] Conversely, very low levels (below 5 µmol/L) may indicate issues such as malnutrition or over-supplementation with B vitamins.[20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Degraded Reagents: Improper storage of standards, antibodies, or enzymes. | Store all kit components at the recommended temperatures.[21] Prepare fresh reagents and working solutions before each assay. |
| Insufficient Sample Concentration: The homocysteine level in the sample is below the detection limit of the assay. | Concentrate the sample if possible, or switch to a more sensitive detection method like HPLC-fluorescence or LC-MS/MS.[1] | |
| Improper Sample Preparation: Incomplete reduction of disulfide-bound homocysteine. | Ensure the reducing agent (e.g., DTT, TCEP) is active and used at the correct concentration and incubation time to release all bound homocysteine.[14][15] | |
| High Background Signal | Cross-reactivity: Interference from other thiols like cysteine.[8][9] | Use a more specific assay, such as one employing a highly selective enzyme or chromatographic separation to distinguish homocysteine from other thiols.[6][7][17] |
| Contaminated Reagents or Buffers: Presence of interfering substances in the assay reagents. | Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary. | |
| Non-specific Binding (Immunoassays): The antibody is binding to other molecules in the sample matrix. | Optimize blocking steps and washing procedures. Consider using a different antibody or assay format. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents. | Calibrate micropipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. |
| Variable Incubation Times or Temperatures: Fluctuations in incubation conditions can affect reaction rates. | Ensure consistent incubation times and maintain a stable temperature for all samples and standards. | |
| Sample Handling Variability: Inconsistent timing of sample processing after collection.[4] | Standardize the protocol for sample collection, centrifugation, and storage. Process all samples in the same manner and within the recommended timeframe.[12][13] |
Quantitative Data Summary
The following table summarizes the detection limits and key features of various this compound detection methods.
| Method | Detection Limit | Key Features | References |
| HPLC with Fluorescence Detection | 9.6 nM (for Se-derivatized Hcy) | High sensitivity and specificity; often considered a reference method. Requires derivatization. | [1] |
| LC-MS/MS | Not specified, but highly sensitive | High specificity and accuracy; can directly measure Hcy without derivatization. | [1] |
| Enzymatic Assay (rHCYase) | Not specified, but highly sensitive | High selectivity for homocysteine; minimal interference from cysteine. Suitable for small sample volumes. | [6][7] |
| Colorimetric Assay | 1.74 µmol/L | Simpler and more rapid than HPLC; suitable for routine screening. | [15] |
| Gold Nanoparticle (AuNP) Nanosensor | 0.1 µM (naked-eye), 0.008 µM (UV-vis) | Ultrasensitive and highly selective; can distinguish Hcy from Cys even at high Cys concentrations. | [10][16] |
| Direct Chemiluminescence Immunoassay (CLIA) | Not specified, but generally sensitive | Automated and high-throughput; may have lower specificity compared to chromatographic methods. | [3] |
Experimental Protocols
General Sample Preparation for Total Homocysteine (tHcy) Measurement
This protocol is a general guideline for preparing plasma samples for tHcy analysis.
Materials:
-
Refrigerated centrifuge.
-
Reducing agent solution (e.g., 10% DTT or TCEP).
-
Microcentrifuge tubes.
Procedure:
-
Collect whole blood in EDTA or heparin tubes.
-
Immediately after collection, centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma.[21] Prompt centrifugation (within 1 hour) is critical to prevent a factitious increase in homocysteine levels.[12][13]
-
Transfer the plasma supernatant to a clean microcentrifuge tube.
-
To reduce disulfide-bound homocysteine, add the reducing agent solution to the plasma sample and incubate as per the specific assay protocol.
-
The sample is now ready for analysis by HPLC, immunoassay, or enzymatic assay. If not analyzed immediately, store the plasma at -20°C.[15]
HPLC with Fluorescence Detection (Conceptual Workflow)
This protocol outlines the key steps for tHcy measurement using HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
Prepared plasma sample (as described above).
-
Protein precipitation agent (e.g., trichloroacetic acid).
-
Derivatizing agent (e.g., a fluorogenic thiol-specific reagent).
-
HPLC system with a fluorescence detector.
-
Appropriate HPLC column (e.g., C18).
Procedure:
-
Protein Precipitation: Add a protein precipitation agent to the reduced plasma sample to remove proteins. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Derivatization: Add the derivatizing agent to the supernatant. This step attaches a fluorescent tag to the free thiol groups of homocysteine.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Separation: Separate the derivatized homocysteine from other sample components on the HPLC column.
-
Detection: Detect the fluorescently labeled homocysteine as it elutes from the column using the fluorescence detector.
-
Quantification: Determine the concentration of homocysteine by comparing the peak area of the sample to a standard curve generated from known concentrations of homocysteine standards.
Visualizations
Caption: General workflow for this compound detection.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodforthebrain.org [foodforthebrain.org]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive single-enzyme homocysteine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive single-enzyme homocysteine assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Direct Detection of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Smart Probes for Ultrasensitive and Highly Selective Sensing of Homocysteine over Cysteine Based on Multi-Cooperative Effects by Using Gold Nanoparticles [mdpi.com]
- 11. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 13. vivahealthlabs.com [vivahealthlabs.com]
- 14. biocompare.com [biocompare.com]
- 15. labtest.com.br [labtest.com.br]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Homocysteine: What Test Results Mean (High & Low Levels) - Tua Saúde [tuasaude.com]
- 19. Using Machine Learning to Detect Factors That Affect Homocysteine in Healthy Elderly Taiwanese Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. siphoxhealth.com [siphoxhealth.com]
- 21. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Preventing Homocysteine-Induced Cytotoxicity in Cell Models
Welcome to the technical support center for researchers investigating homocysteine-induced cytotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for inducing homocysteine cytotoxicity in cell culture?
A1: The effective concentration of homocysteine (Hcy) can vary significantly depending on the cell type and the duration of exposure. Mild to moderate hyperhomocysteinemia is considered to be in the range of 15-100 µM, while severe conditions can exceed 100 µM.[1][2] For in vitro studies, concentrations ranging from micromolar (µM) to millimolar (mM) have been used. For example, concentrations as low as 10 µM have been shown to induce neurotoxicity in cerebrocortical cultures over a 6-day period.[3][4] Other studies have used concentrations up to 8 mM in cardiomyocyte cell lines for 72 hours to observe significant cytotoxicity.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.
Q2: How long should I expose my cells to homocysteine to observe cytotoxic effects?
A2: The incubation time required to observe homocysteine-induced cytotoxicity is inversely related to the concentration used. Short-term exposures (e.g., 1-6 hours) with higher concentrations (0.1-5 mM) can induce apoptosis and necrosis in cardiomyocytes.[6] Conversely, longer-term exposures (e.g., 5-6 days) with lower, more physiologically relevant concentrations (as low as 10-20 µM) can lead to a loss of cell viability and increased reactive oxygen species (ROS) in neuronal-like cells.[3][4][7] A time-course experiment is crucial to identify the appropriate window for observing your desired cellular endpoints.
Q3: My cells are detaching after homocysteine treatment. What could be the cause and how can I prevent it?
A3: Cell detachment is a common indicator of cytotoxicity and can be caused by apoptosis or necrosis. Homocysteine is known to induce both pathways. To mitigate this, consider the following:
-
Optimize Homocysteine Concentration: You may be using a concentration that is too high for your cell type, leading to rapid cell death. Try a lower concentration range.
-
Reduce Exposure Time: Shorten the incubation period to capture earlier cytotoxic events before widespread cell detachment occurs.
-
Use Co-treatments: The addition of antioxidants like Vitamin C and E, or B vitamins such as folate and methylcobalamin (B1676134) (Vitamin B12), has been shown to protect against homocysteine-induced cell death.[8][9][10][11]
-
Inhibit Specific Pathways: Depending on the primary mechanism of toxicity in your model, using inhibitors for pathways like ER stress or apoptosis (e.g., caspase inhibitors) may prevent detachment.
Q4: I am not observing a significant increase in apoptosis after homocysteine treatment. What are some possible reasons?
A4: If you are not detecting an increase in apoptosis, several factors could be at play:
-
Assay Sensitivity: Ensure your apoptosis assay (e.g., TUNEL, Annexin V/PI staining, caspase activity assay) is sensitive enough to detect changes in your specific cell line.
-
Time Point: You may be missing the peak of the apoptotic response. Conduct a time-course experiment to identify the optimal time point for your assay.
-
Cell Line Resistance: Some cell lines may be more resistant to homocysteine-induced apoptosis.
-
Alternative Cell Death Pathways: Homocysteine can also induce other forms of cell death, such as necrosis. Consider using assays that can distinguish between different cell death modalities.[12]
-
Homocysteine Preparation: Ensure your homocysteine solution is freshly prepared, as it can oxidize over time.
Q5: What are the key signaling pathways activated by homocysteine that lead to cytotoxicity?
A5: Homocysteine-induced cytotoxicity is multifactorial and involves the activation of several interconnected signaling pathways, including:
-
Oxidative Stress: Homocysteine can auto-oxidize, leading to the production of reactive oxygen species (ROS) which damage cellular components.[13][14][15]
-
Endoplasmic Reticulum (ER) Stress: Homocysteine can disrupt protein folding in the ER, triggering the unfolded protein response (UPR) and leading to apoptosis.[2][16][17][18][19]
-
DNA Damage and PARP Activation: Homocysteine can cause DNA strand breaks, leading to the activation of poly-ADP-ribose polymerase (PARP), which can deplete cellular energy stores and induce apoptosis.[12][20]
-
NMDA Receptor-Mediated Excitotoxicity: In neuronal cells, homocysteine can act as an agonist at the NMDA receptor, leading to excessive calcium influx and excitotoxicity.[3]
-
Apoptosis Pathways: Homocysteine can activate both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, involving caspases and Bcl-2 family proteins.[5][21][22]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Homocysteine solution degradation | Prepare fresh D,L-homocysteine solutions for each experiment. |
| Cell density variability | Ensure consistent cell seeding density across all wells and experiments. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inaccurate pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue 2: High background in ROS detection assays.
| Possible Cause | Troubleshooting Step |
| Phenol (B47542) red interference | Use phenol red-free media during the assay, as it can interfere with fluorescence-based probes. |
| Probe auto-oxidation | Protect fluorescent probes from light and prepare them fresh. |
| Cell stress during handling | Handle cells gently and minimize the time they are outside the incubator. |
| Serum components | Some serum components can have antioxidant properties. Consider reducing serum concentration or using serum-free media during the assay. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on homocysteine-induced cytotoxicity.
Table 1: Effective Homocysteine Concentrations and Exposure Times in Various Cell Models
| Cell Type | Concentration Range | Exposure Time | Observed Effect |
| Rat Hippocampal Neurons | 0.5 µM - 250 µM | 4 - 24 hours | Apoptosis, DNA damage, PARP activation[12] |
| Rat Hippocampal Neurons | 500 µM | 24 hours | Apoptosis, Bad dephosphorylation[21] |
| Cardiac Microvascular Endothelial Cells | up to 100 µM | up to 24 hours | Increased ROS, decreased NO bioavailability[1] |
| SH-SY5Y (neuronal-like) | ~20 µM | 5 days | 35% loss of viability, 4-fold increase in ROS[7] |
| H9c2 Cardiomyocytes | 0.1 - 5 mM | 1 - 6 hours | Necrosis, apoptosis, caspase-3 cleavage[6] |
| H9c2 Cardiomyocytes | up to 16 mM | 72 hours | Decreased cell viability[5] |
| Cortical Astrocytes | ≥ 2 mM | Not specified | Time and dose-dependent gliotoxicity[23] |
| NSC-34D (motor neuron-like) | 2.2 mM (TC50) | Not specified | Apoptotic cell death[9] |
| PC12 Cells | 10 mM | 24 - 48 hours | Cytotoxicity, increased ROS[24] |
Table 2: Protective Effects of Co-treatments against Homocysteine-Induced Cytotoxicity
| Protective Agent | Concentration | Cell Type | Protective Effect |
| 3-Aminobenzamide (PARP inhibitor) | 5 mM | Rat Hippocampal Neurons | Prevents NAD+ depletion and cell death[12] |
| Cyclosporin A (Calcineurin inhibitor) | 1 µM | Rat Hippocampal Neurons | Blocks Hcy-induced apoptosis[21] |
| BAPTA-AM (Intracellular Ca2+ chelator) | 10 µM | Rat Hippocampal Neurons | Blocks Hcy-induced apoptosis[21] |
| Catalase | Not specified | Endothelial Cells | Inhibits Hcy-induced Fas expression[22] |
| Vitamin C | 1000 mg (in vivo) | Human Subjects | Prevents pro-blood-clot effects[8] |
| Vitamin E | 800 IU (in vivo) | Human Subjects | Prevents pro-blood-clot effects[8] |
| Methylcobalamin (MeCbl) | 0.4 - 0.6 µM | NSC-34D Cells | Inhibits Hcy-induced cell death[9] |
| Astaxanthin | 1 - 4 µM | H9c2 Cardiomyocytes | Alleviates Hcy-induced cytotoxicity[5] |
| FeTPPS (Peroxynitrite decomposition catalyst) | 100 - 250 µM | H9c2 Cardiomyocytes | Alleviates apoptotic DNA fragmentation[6] |
| Folic Acid | 0.25 - 0.5 mM | Normal Human Melanocytes | Mitigates Hcy-induced apoptosis[25] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Homocysteine Treatment: Treat cells with various concentrations of freshly prepared D,L-homocysteine for the desired duration. Include an untreated control group.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with homocysteine as required.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with homocysteine.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Normalization: Normalize the fluorescence values to the cell number or protein concentration.
Visualizations
Caption: Key signaling pathways in homocysteine-induced cytotoxicity.
Caption: General workflow for studying homocysteine cytotoxicity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin Attenuates Homocysteine-Induced Cardiotoxicity in Vitro and in Vivo by Inhibiting Mitochondrial Dysfunction and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine induces cell death in H9C2 cardiomyocytes through the generation of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Vitamins Block Homocysteine's Acute Toxic Effects [chiro.org]
- 9. Methyl Vitamin B12 but not methylfolate rescues a motor neuron-like cell line from homocysteine-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of folate and antioxidants on homocysteine levels and oxidative stress in patients with hyperlipidemia and hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl Vitamin B12 but not methylfolate rescues a motor neuron-like cell line from homocysteine-mediated cell death (Journal Article) | OSTI.GOV [osti.gov]
- 12. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro effect of homocysteine on some parameters of oxidative stress in rat hippocampus - ProQuest [proquest.com]
- 14. Effects of homocysteine on apoptosis-related proteins and anti-oxidant systems in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]
- 20. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Homocysteine induces cell death of rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Astaxanthin Protects PC12 Cells against Homocysteine- and Glutamate-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
Best practices for handling DL-Homocysteine powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling DL-Homocysteine powder and solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound powder?
A1: this compound powder is hydroscopic and susceptible to oxidation. For long-term storage, it should be kept in a tightly sealed container at -20°C.[1] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation on the powder.[2]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Due to its limited stability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] To minimize oxidation, use de-gassed, oxygen-free buffers or water for reconstitution.[2] The process should be carried out promptly, and the vial's headspace can be purged with an inert gas like nitrogen or argon before sealing.[2] For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section.
Q3: How long can I store this compound solutions?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] If short-term storage is unavoidable, keep the solution at 4°C for no longer than a week.[2] For longer-term needs, prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3]
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound should be treated as a hazardous substance.[1] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of the powder, and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area immediately and thoroughly with water.[4] Always wash your hands thoroughly after handling.[6]
Data Presentation: Solubility and Storage
The following tables summarize key quantitative data for this compound and its related compounds.
Table 1: Solubility of Homocysteine Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Soluble | Ultrasonic assistance may be needed.[7] |
| L-Homocysteine | PBS (pH 7.2) | ~5 mg/mL[1] | |
| DL-Homocystine | Water | 5 mg/mL | Requires pH adjustment to 11 with NaOH and sonication. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[1] | Keep container tightly sealed and desiccated.[2][6] |
| Aqueous Solution | 4°C | < 1 week[2] | Prone to oxidation; fresh preparation is ideal.[1] |
| Aqueous Solution (Aliquots) | -80°C | Up to 2 years[3] | Prevents degradation from freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, de-gassed, oxygen-free ultrapure water or PBS (pH 7.2)
-
Low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Allow the this compound powder vial to warm to room temperature in a desiccator.[2]
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 1 mL 100 mM stock solution, this is 13.52 mg (Molecular Weight: 135.18 g/mol ).
-
Add the appropriate volume of de-gassed solvent (e.g., 1 mL of ultrapure water).
-
Vortex briefly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Purge the headspace of the tube with nitrogen or argon gas to displace oxygen.[2]
-
Seal the tube tightly.
-
For immediate use, proceed with your experiment. For storage, create single-use aliquots in low-protein-binding tubes, purge with inert gas, and freeze at -80°C.[2]
Protocol 2: Induction of Hyperhomocysteinemia in Cell Culture (Example: HUVECs)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Basal Medium (EBM-2) with supplements
-
Fetal Bovine Serum (FBS)
-
Freshly prepared this compound stock solution
-
Sterile cell culture plates
Methodology:
-
Culture HUVECs in EBM-2 supplemented with EGM-2 MV until they reach 80-90% confluency.
-
Prepare fresh media containing the desired final concentration of this compound (e.g., 0.1 mM, 0.5 mM, or 1.0 mM).[8]
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired experimental duration (e.g., up to 6 days).[8]
-
It is crucial to replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain a consistent concentration and mitigate degradation.[8]
-
For serum starvation experiments, switch to a low-serum medium (e.g., 0.5% FBS) containing the same concentration of this compound for the final 24 hours of incubation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution due to oxidation or repeated freeze-thaw cycles. | Always prepare fresh solutions for each experiment.[1] If using a frozen stock, use a new aliquot each time.[2] |
| Precipitate forms in the solution | Poor solubility at the prepared concentration or pH. | Ensure the concentration is within the solubility limits for the chosen solvent (see Table 1). Adjust the pH if necessary. Use sonication to aid dissolution.[7] |
| Appearance of unexpected peaks in analytical methods (e.g., HPLC, MS) | Formation of the oxidized dimer, homocystine.[2] | Prepare solutions using de-gassed, oxygen-free solvents. Purge vials with an inert gas (nitrogen or argon) before sealing.[2] Consider adding a reducing agent if compatible with your downstream application. |
| Low cell viability or signs of toxicity | The concentration of this compound may be too high for the specific cell line or experimental duration. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your model. |
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's biological effects and experimental handling.
Caption: Signaling pathway of homocysteine-induced endothelial dysfunction.
Caption: Experimental workflow for handling this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of DL-Homocysteine and L-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the racemic mixture DL-Homocysteine and its stereoisomer L-Homocysteine. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies and in understanding the nuances of homocysteine-related pathologies.
Introduction
Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. Commercially, homocysteine is available as a racemic mixture (this compound) and as a pure L-isomer (L-Homocysteine). Emerging evidence strongly indicates that the biological activity of homocysteine is stereospecific, with the L-isomer being the primary active form. This guide will delve into the distinct biological effects of this compound and L-Homocysteine, focusing on neurotoxicity, endothelial dysfunction, and oxidative stress.
At a Glance: Key Differences
| Feature | This compound | L-Homocysteine | D-Homocysteine |
| Biological Activity | Primarily attributed to the L-isomer content (50%) | The biologically active isomer | Generally considered biologically inactive |
| Neurotoxicity | Induces neuronal cell death, with the effect being concentration-dependent. The effective concentration is considered half that of the administered DL-form. | Directly activates NMDA receptors, leading to excitotoxicity and neuronal apoptosis. | Not reported to be neurotoxic. |
| Endothelial Dysfunction | Induces endothelial cell damage and dysfunction. | Stereospecifically increases the production of reactive oxygen species (ROS), enhances inflammatory responses, and promotes monocyte adhesion to endothelial cells. | Does not induce significant endothelial dysfunction. |
| Oxidative Stress | Increases markers of oxidative stress. | Directly stimulates the production of superoxide (B77818) in endothelial cells, leading to lipid peroxidation. | Does not significantly contribute to oxidative stress. |
Neurotoxicity: A Tale of Two Isomers
The neurotoxic effects of homocysteine are primarily mediated through the activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium influx, and subsequent neuronal apoptosis.
Comparative Effects on Neuronal Viability and NMDA Receptor Activation
Studies utilizing this compound have consistently demonstrated its neurotoxic potential. However, it is widely accepted that only the L-isomer actively engages with the glutamate (B1630785) binding site of the NMDA receptor. Therefore, when using the DL-form, the effective concentration of the active agent is halved. L-Homocysteine, on the other hand, directly and stereospecifically triggers NMDA receptor-mediated neurotoxicity.
| Parameter | This compound | L-Homocysteine | Experimental Details |
| Neuronal Cell Death | Dose-dependent increase in neuronal apoptosis.[1] 1 mM DL-Hcy (equivalent to 500 µM L-Hcy) caused ~25% neuronal death.[2] | Induces apoptosis in cultured hippocampal neurons at concentrations as low as 0.25 mM.[1] | Rat cortical or hippocampal neurons were treated for various durations (24 hours to 6 days) and cell viability was assessed using methods like LDH leakage or Trypan Blue exclusion.[1][2] |
| NMDA Receptor Activation | Activates NMDA receptors, leading to increased intracellular calcium ([Ca2+]i).[2] | Acts as an agonist at the glutamate binding site of the NMDA receptor.[2] 100–150 μM L-Hcy evoked increases in neuronal [Ca2+]i.[2] | Whole-cell patch-clamp recordings and calcium imaging were used to measure NMDA receptor-mediated currents and changes in intracellular calcium in cultured neurons.[2] |
Signaling Pathway: Homocysteine-Induced Neurotoxicity
The activation of NMDA receptors by L-Homocysteine initiates a cascade of intracellular events culminating in neuronal cell death.
Caption: L-Homocysteine-induced neurotoxic signaling pathway.
Endothelial Dysfunction: The L-Isomer's Detrimental Impact
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. L-Homocysteine has been shown to be a key player in inducing this dysfunction through stereospecific mechanisms.
Comparative Effects on Endothelial Cells
Experimental evidence indicates that L-Homocysteine, but not D-Homocysteine, promotes inflammation and oxidative stress in endothelial cells, leading to a pro-atherogenic phenotype.
| Parameter | This compound | L-Homocysteine | Experimental Details |
| Reactive Oxygen Species (ROS) Production | Increases intracellular ROS in endothelial cells. | Stereospecifically increases superoxide production. | Human umbilical vein endothelial cells (HUVECs) were treated and ROS levels were measured using fluorescent probes like DCFH-DA. |
| Inflammatory Response | Induces expression of adhesion molecules. | Enhances nuclear factor-kappa B (NF-κB) activation and stimulates the expression of intercellular adhesion molecule-1 (ICAM-1). | HUVECs were treated and the expression of inflammatory markers was assessed by RT-PCR and Western blotting. |
| Monocyte Adhesion | Increases monocyte adhesion to endothelial cells. | Promotes a time- and dose-dependent increase in monocyte adhesion. | The adhesion of monocytic cells (e.g., THP-1) to a monolayer of endothelial cells was quantified. |
Experimental Workflow: Assessing Endothelial Dysfunction
References
A Comparative Analysis of D-Homocysteine and L-Homocysteine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Homocysteine, a sulfur-containing amino acid, exists as two stereoisomers, D-homocysteine and L-homocysteine. While L-homocysteine is a well-established intermediate in essential metabolic pathways, the metabolic fate and biological significance of D-homocysteine are less characterized. This guide provides a comprehensive comparison of the metabolic pathways of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles and potential implications in health and disease.
L-Homocysteine: A Central Hub in One-Carbon Metabolism
L-homocysteine sits (B43327) at a critical juncture of two major metabolic pathways: the methionine cycle (remethylation) and the transsulfuration pathway.[1][2][3] These pathways are crucial for numerous cellular functions, including methylation reactions and the synthesis of cysteine and glutathione.
1. The Methionine Cycle (Remethylation): This cyclic pathway regenerates the essential amino acid methionine from L-homocysteine. This process is vital for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[4][5] The methionine cycle is catalyzed by two key enzymes:
-
Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor to convert L-homocysteine to methionine.[6][7]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme provides an alternative remethylation route, using betaine (B1666868) as the methyl donor.[7]
2. The Transsulfuration Pathway: This irreversible pathway catabolizes excess L-homocysteine, converting it to cysteine. Cysteine is a precursor for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione.[4][8] This pathway is dependent on vitamin B6 and involves two key enzymes:
-
Cystathionine (B15957) β-Synthase (CBS): This enzyme catalyzes the condensation of L-homocysteine with serine to form cystathionine.[8][9] S-adenosylmethionine acts as an allosteric activator of CBS, directing homocysteine towards catabolism when methionine levels are high.[8]
-
Cystathionine γ-Lyase (CTH): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849).
Elevated levels of L-homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[10][11] The toxicity of L-homocysteine is attributed to mechanisms such as oxidative stress, endothelial dysfunction, and inflammation.[1][10][12]
D-Homocysteine: A Substrate for Oxidative Deamination
In contrast to its L-isomer, D-homocysteine is not a substrate for the enzymes of the methionine cycle or the transsulfuration pathway.[13] Instead, the primary metabolic route for D-amino acids in mammals is oxidative deamination, catalyzed by D-amino acid oxidase (DAAO).[13][14]
D-Amino Acid Oxidase (DAAO) Pathway: DAAO is a flavoenzyme (FAD-dependent) that stereospecifically oxidizes D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[14][15] In the case of D-homocysteine, the product is 2-oxo-4-mercaptobutyric acid. This α-keto acid can then potentially enter other metabolic pathways. For instance, similar α-keto acids can be converted to intermediates of the citric acid cycle.[16] The metabolism of D-homocysteine via DAAO is considered a detoxification pathway, preventing the accumulation of this non-physiological amino acid.[17]
dot graph "D-Homocysteine Metabolic Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
D_Hcy [label="D-Homocysteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAAO [label="D-Amino Acid Oxidase (DAAO)\n(FAD-dependent)", fillcolor="#FBBC05", fontcolor="#202124"]; Keto_acid [label="2-Oxo-4-mercaptobutyric acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NH3 [label="Ammonia (NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide (H2O2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic_fate [label="Further Metabolism", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
D_Hcy -> DAAO [label="Substrate"]; DAAO -> Keto_acid [label="Product"]; DAAO -> NH3 [label="By-product"]; DAAO -> H2O2 [label="By-product"]; Keto_acid -> Metabolic_fate; } caption: "Metabolic pathway of D-homocysteine."
Comparative Data
A direct quantitative comparison of the enzymatic metabolism of D- and L-homocysteine is crucial for understanding their different biological roles. The following table summarizes available kinetic data for the key enzymes involved.
| Stereoisomer | Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) |
| L-Homocysteine | Cystathionine β-Synthase (CBS) | L-Homocysteine | ~5[18] | Not explicitly found |
| L-Serine | ~2.2[19] | |||
| Methionine Synthase (MS) | L-Homocysteine | ~0.1[19][20] | Not explicitly found | |
| D-Homocysteine | D-Amino Acid Oxidase (DAAO) | D-Homocysteine | Not explicitly found | Not explicitly found |
| D-Cysteine (similar substrate) | 0.7[12] | High[12] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source).
The significantly higher Km of CBS for L-homocysteine compared to that of methionine synthase suggests that at lower physiological concentrations, L-homocysteine is preferentially directed towards remethylation to methionine.[18] While specific kinetic data for D-homocysteine with DAAO is lacking, the data for the structurally similar D-cysteine suggests that DAAO can efficiently metabolize D-amino acids.
Experimental Protocols
Accurate measurement and comparison of D- and L-homocysteine metabolism require specific and validated experimental protocols.
Chiral Separation of D- and L-Homocysteine by HPLC
Objective: To separate and quantify D- and L-homocysteine in biological samples.
Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) allows for the separation of enantiomers based on their differential interactions with the chiral selector on the column. Pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity.
Detailed Protocol:
-
Sample Preparation:
-
Collect blood in EDTA tubes and immediately centrifuge at 4°C to separate plasma.[21]
-
To reduce disulfide bonds and release protein-bound homocysteine, treat 100 µL of plasma with a reducing agent such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[21]
-
Precipitate proteins by adding an equal volume of a precipitating agent like 10% trichloroacetic acid (TCAA) or perchloric acid.[22]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.[22]
-
-
Derivatization:
-
Adjust the pH of the supernatant to the optimal range for the chosen derivatizing agent (e.g., pH 9.5 for SBD-F).[22]
-
Add a fluorescent derivatizing agent such as 4-fluoro-7-sulfobenzofurazan (SBD-F) or monobromobimane.[22]
-
Incubate the mixture under specific conditions (e.g., 60°C for 60 minutes for SBD-F) to allow for complete derivatization.[22]
-
-
HPLC Analysis:
-
Column: A chiral stationary phase column, such as a cyclodextrin-based or Pirkle-type column.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The exact composition will depend on the column and analytes.[22]
-
Flow Rate: Typically around 1 mL/min.[22]
-
Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Generate a standard curve using known concentrations of derivatized D- and L-homocysteine to quantify the amounts in the samples.
-
dot graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Sample [label="Plasma Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., DTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(e.g., TCAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Fluorescent Derivatization\n(e.g., SBD-F)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Chiral HPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> Reduction; Reduction -> Precipitation; Precipitation -> Derivatization; Derivatization -> HPLC; HPLC -> Detection; Detection -> Quantification; } caption: "Workflow for chiral HPLC analysis of homocysteine."
Enzyme Activity Assays
Objective: To measure the activity of CBS by quantifying the production of cystathionine.
Principle: This assay measures the condensation of L-homocysteine and radiolabeled L-serine to form radiolabeled cystathionine, which is then separated and quantified.
Detailed Protocol: [19]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-homocysteine (e.g., 60 mM of D,L-homocysteine)
-
¹⁴C-labeled L-serine (e.g., 30 mM)
-
Pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM)
-
EDTA (e.g., 2.5 mM)
-
Purified CBS enzyme or cell lysate
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid, such as 10% trichloroacetic acid.
-
Separation: Separate the radiolabeled product (cystathionine) from the unreacted radiolabeled substrate (serine) using cation exchange chromatography (e.g., Dowex 50W x 8 resin).
-
Quantification: Elute the cystathionine and quantify the radioactivity using a scintillation counter. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Objective: To measure the activity of MS by quantifying the formation of tetrahydrofolate (THF).
Principle: This spectrophotometric assay follows the conversion of 5-methyltetrahydrofolate to THF, which is then converted to a stable derivative that absorbs light at 350 nm.
Detailed Protocol: [1]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., phosphate (B84403) buffer)
-
L-homocysteine (e.g., 100 mM)
-
Hydroxocobalamin (vitamin B12 precursor) (e.g., 500 µM)
-
S-adenosyl-L-methionine (SAM) (e.g., 3.8 mM)
-
Enzyme sample (purified MS or cell lysate)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 5-methyltetrahydrofolate (CH3THF) (e.g., 4.2 mM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination and Conversion: Stop the reaction and convert THF to a stable product by adding an acidic solution (e.g., 5N HCl/60% formic acid) and heating at 80°C for 10 minutes.
-
Measurement: After cooling and centrifuging to remove precipitated protein, measure the absorbance of the supernatant at 350 nm. Calculate the enzyme activity based on the extinction coefficient of the THF derivative.
Objective: To measure the activity of DAAO by quantifying the consumption of oxygen.
Principle: This polarographic assay measures the rate of oxygen consumption in the reaction mixture as D-homocysteine is oxidized.
-
Reaction Mixture: Prepare a reaction mixture in a temperature-controlled chamber of an oxygraph containing:
-
Buffer (e.g., 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5)
-
D-homocysteine at various concentrations (to determine kinetic parameters)
-
Purified DAAO enzyme or tissue homogenate
-
-
Measurement:
-
Calibrate the oxygen electrode.
-
Add the enzyme to the reaction mixture to start the reaction.
-
Record the decrease in oxygen concentration over time.
-
-
Calculation: Calculate the initial rate of oxygen consumption from the linear portion of the curve. Enzyme activity is expressed as µmol of O₂ consumed per minute per mg of protein.
Conclusion
The metabolic pathways of D-homocysteine and L-homocysteine are distinct and stereospecific. L-homocysteine is a key intermediate in the essential methionine and transsulfuration pathways, with its levels tightly regulated by a series of enzymatic reactions and vitamin cofactors. In contrast, D-homocysteine is primarily metabolized through an oxidative deamination pathway catalyzed by D-amino acid oxidase, which serves as a detoxification mechanism. While the toxicity of elevated L-homocysteine is well-established, there is evidence to suggest that D-homocysteine is less toxic, likely due to its different metabolic fate.[25] Further research, particularly in obtaining direct comparative kinetic and cytotoxicity data, will be crucial for fully elucidating the biological roles and potential therapeutic implications of these two stereoisomers.
References
- 1. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 2. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystathionine beta-synthase, a key enzyme for homocysteine metabolism, is preferentially expressed in the radial glia/astrocyte lineage of developing mouse CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 6. Net uptake of plasma homocysteine by the rat kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for L-Cystathionine (HMDB0000099) [hmdb.ca]
- 8. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 9. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Human Metabolome Database: Showing metabocard for 2-Ketobutyric acid (HMDB0000005) [hmdb.ca]
- 17. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eaglebio.com [eaglebio.com]
- 22. frontierspartnerships.org [frontierspartnerships.org]
- 23. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. mdpi.com [mdpi.com]
DL-Homocysteine as a Marker for Oxidative Stress: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of DL-homocysteine as a biomarker for oxidative stress, offering an objective comparison with established and alternative markers. The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Homocysteine and Oxidative Stress
Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. A key mechanism underlying the detrimental effects of hyperhomocysteinemia is the induction of oxidative stress. This compound, a racemic mixture of the D- and L-isomers, is often used in experimental settings to investigate these effects. This guide evaluates the utility of this compound as a marker of oxidative stress by comparing its performance against other widely used biomarkers.
Comparative Analysis of Oxidative Stress Markers
The selection of an appropriate biomarker for oxidative stress is critical for the accurate assessment of disease states and the efficacy of therapeutic interventions. This section compares this compound with several key markers of oxidative stress, presenting quantitative data from various studies.
Table 1: Comparison of this compound with Malondialdehyde (MDA) in Hypertensive Patients
| Biomarker | Hypertensive Patients with Hyperhomocysteinemia (Mean ± SD) | Hypertensive Patients without Hyperhomocysteinemia (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value |
| Homocysteine (μmol/L) | 19.2 ± 3.5 | 10.1 ± 2.7 | 9.5 ± 2.1 | <0.05 |
| Malondialdehyde (μmol/L) | 8.3 ± 1.8 | 6.5 ± 1.3 | 4.3 ± 1.2 | <0.05 |
| Data adapted from a study on hypertensive patients, indicating a significant increase in both homocysteine and MDA levels in hypertensive patients, particularly those with hyperhomocysteinemia, when compared to healthy controls. |
Table 2: Comparison of this compound with Antioxidant Enzymes in Hypertensive Patients
| Biomarker | Hypertensive Patients with Hyperhomocysteinemia (Mean ± SD) | Hypertensive Patients without Hyperhomocysteinemia (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value |
| Superoxide (B77818) Dismutase (U/mL) | 120.5 ± 13.7 | 131.3 ± 18.2 | 149.1 ± 14.6 | <0.05 |
| Catalase (U/mL) | 23.8 ± 7.4 | 24.6 ± 9.2 | 33.5 ± 8.2 | <0.05 |
| This table showcases the inverse relationship between homocysteine levels and the activity of key antioxidant enzymes in hypertensive individuals. |
Table 3: Correlation of Homocysteine with Various Oxidative Stress Markers in Hypertensive Patients
| Correlated Marker | Correlation Coefficient (r) | P-value |
| Malondialdehyde (MDA) | 0.39 | <0.01 |
| 8-isoprostane-F2ɑ | 0.47 | <0.05 |
| Superoxide Dismutase (SOD) | -0.51 | <0.01 |
| Catalase (CAT) | -0.51 | <0.05 |
| This table demonstrates a significant positive correlation between homocysteine and markers of lipid peroxidation (MDA, 8-isoprostane-F2ɑ) and a significant negative correlation with antioxidant enzyme activity in hypertensive patients, strengthening its position as a marker of oxidative stress. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Homocysteine-induced oxidative stress signaling cascade.
Caption: General experimental workflow for biomarker comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key biomarkers discussed.
This compound Measurement
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method.
-
Protocol Summary:
-
Sample Preparation: Plasma or serum samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert oxidized forms of homocysteine to its free form. Proteins are then precipitated with an acid (e.g., trichloroacetic acid).
-
Derivatization: The free homocysteine in the supernatant is derivatized with a fluorescent reagent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
-
Chromatography: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: The fluorescent derivative is detected using a fluorescence detector. The concentration is quantified by comparing the peak area to that of a known standard.
-
Malondialdehyde (MDA) Assay
-
Method: Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a marker of lipid peroxidation.
-
Protocol Summary:
-
Sample Preparation: Plasma, serum, or tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Reaction: The mixture is heated (e.g., at 95°C for 60 minutes) to allow MDA to react with TBA, forming a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm. The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Superoxide Dismutase (SOD) Activity Assay
-
Method: This assay is typically based on the inhibition of a superoxide-generating reaction.
-
Protocol Summary:
-
Principle: A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used. These radicals reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), causing a color change.
-
Reaction: The sample containing SOD is added to the reaction mixture. The SOD competes for the superoxide radicals, thereby inhibiting the color development.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 560 nm for NBT). The percentage of inhibition is calculated, and the SOD activity is determined by comparison to a standard curve.
-
Glutathione (B108866) Peroxidase (GPx) Activity Assay
-
Method: This assay often involves a coupled reaction with glutathione reductase.
-
Protocol Summary:
-
Principle: GPx catalyzes the reduction of an organic peroxide (e.g., cumene (B47948) hydroperoxide) by glutathione (GSH), which is converted to its oxidized form (GSSG).
-
Coupled Reaction: Glutathione reductase then reduces GSSG back to GSH, a process that consumes NADPH.
-
Measurement: The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm. The GPx activity is proportional to this rate.
-
Catalase (CAT) Activity Assay
-
Method: This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Protocol Summary:
-
Reaction: The sample containing catalase is incubated with a known concentration of H₂O₂.
-
Measurement: The rate of H₂O₂ decomposition is measured. This can be done directly by monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed, or indirectly by measuring the remaining H₂O₂ after a specific time using a colorimetric reaction.
-
F2-Isoprostanes Assay
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard methods for their specificity and sensitivity.
-
Protocol Summary:
-
Sample Preparation: F2-isoprostanes are extracted from plasma or urine using solid-phase extraction.
-
Derivatization: The extracted compounds are derivatized to increase their volatility for GC-MS analysis.
-
Analysis: The derivatized sample is analyzed by GC-MS or LC-MS. Quantification is achieved using a stable isotope-labeled internal standard.
-
Total Antioxidant Capacity (TAC) Assay
-
Method: Several methods are available, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
-
Protocol Summary:
-
Principle: This assay measures the ability of antioxidants in a sample to inhibit the oxidation of a chromogen by a radical-generating system.
-
Reaction: The sample is mixed with a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The antioxidants in the sample quench the radical, causing a reduction in the color intensity.
-
Measurement: The change in absorbance is measured spectrophotometrically. The TAC is expressed as Trolox equivalents, based on a standard curve generated with Trolox, a water-soluble vitamin E analog.
-
Conclusion
This compound demonstrates significant utility as a biomarker for oxidative stress. Its levels correlate well with established markers of lipid peroxidation and inversely with the activity of crucial antioxidant enzymes. The underlying mechanisms involving the activation of pro-inflammatory signaling pathways like NF-κB and the impairment of protective pathways such as Nrf2 further validate its role in oxidative stress-mediated pathology.
While this compound is a robust marker, a comprehensive assessment of oxidative stress often benefits from a multi-marker approach. The choice of biomarkers should be guided by the specific research question, the biological matrix available, and the required sensitivity and specificity. This guide provides the necessary comparative data and methodological details to assist researchers in making informed decisions for their studies in oxidative stress.
A Comparative Analysis of DL-Homocysteine Assay Methods for Researchers and Drug Development Professionals
An in-depth guide to the performance, protocols, and principles of common DL-Homocysteine quantification techniques.
This guide provides a comprehensive comparison of prevalent assay methods for the quantification of this compound, a critical biomarker in various physiological and pathological processes. Intended for researchers, scientists, and professionals in drug development, this document outlines the performance characteristics, experimental protocols, and underlying principles of key methodologies, including High-Performance Liquid Chromatography (HPLC), Immunoassays, and Enzymatic Cycling Assays. The information presented is supported by experimental data to facilitate an objective evaluation and selection of the most suitable assay for specific research needs.
Performance Characteristics of this compound Assay Methods
The selection of an appropriate assay for this compound (Hcy) quantification is crucial and depends on various factors such as the required sensitivity, specificity, sample throughput, and cost. The following tables summarize the quantitative performance data of the most common assay methods.
| Method | Linearity (µmol/L) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Bias (%) | Throughput |
| HPLC with Fluorescence Detection | 5.0 - 85.0[1][2] | < 5.0 | < 10.0 | Low (Reference Method) | Low to Medium |
| Fluorescence Polarization Immunoassay (FPIA) | 0.24 - 50[3] | < 5.0[3] | < 5.0[3] | -24.2 to +18.6 vs. GC-MS[4] | High |
| Chemiluminescence Immunoassay (CLIA) | 0.4 - 70[5][6] | 0.73 - 2.21[6] | 2.75 - 3.73[6] | -0.6867 µmol/L vs. LC-MS/MS[6] | High |
| Enzymatic Cycling Assay | 3.0 - 50[7] | < 5.9[7] | < 5.9[7] | Generally good correlation with HPLC[1] | High |
CV: Coefficient of Variation
Homocysteine Metabolism: Key Signaling Pathways
Homocysteine is a sulfur-containing amino acid that sits (B43327) at a critical intersection of two major metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway. The balance between these pathways is vital for cellular function, and its disruption can lead to elevated homocysteine levels (hyperhomocysteinemia), a risk factor for various diseases.
Experimental Protocols
Detailed methodologies for the key this compound assays are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is often considered the gold standard for homocysteine measurement due to its high specificity and accuracy.[8] The following protocol outlines a common procedure.
1. Sample Preparation:
-
Collect blood in EDTA tubes and immediately place on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., N-acetyl-L-cysteine).
-
Add 20 µL of a reducing agent (e.g., 10% tri-n-butylphosphine in dimethylformamide) to reduce disulfide bonds and release bound homocysteine. Vortex and incubate for 30 minutes at 4°C.
-
Precipitate proteins by adding 100 µL of 10% trichloroacetic acid. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To 50 µL of the supernatant, add 10 µL of 1.55 M NaOH.
-
Add 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of a derivatizing agent (e.g., 1 mg/mL 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate buffer).
-
Vortex and incubate at 60°C for 60 minutes in the dark.
3. HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Use a C18 reversed-phase column.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.
-
Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).[8]
-
Quantify homocysteine concentration by comparing the peak area of the homocysteine derivative to that of the internal standard and a calibration curve.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay that is rapid and suitable for high-throughput screening.[9][10] The principle involves the competition between homocysteine in the sample and a fluorescently labeled homocysteine derivative for binding to a limited amount of antibody.
1. Principle:
-
Homocysteine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine (B11128).
-
The SAH in the sample competes with a fluorescein-labeled SAH tracer for binding to a specific anti-SAH antibody.
-
The binding of the tracer to the large antibody molecule slows its rotation, resulting in a high fluorescence polarization.
-
When SAH from the sample binds to the antibody, it displaces the tracer, which then rotates more freely, leading to a decrease in fluorescence polarization.
-
The change in fluorescence polarization is inversely proportional to the concentration of homocysteine in the sample.
2. Assay Procedure:
-
Pre-treat the plasma or serum sample with a reducing agent (e.g., dithiothreitol) to liberate bound homocysteine.
-
In a reaction vessel (e.g., a well of a microplate), combine the pre-treated sample with the FPIA reagents, which typically include SAH hydrolase, adenosine, the fluorescein-labeled SAH tracer, and the anti-SAH antibody.
-
Incubate the mixture for a specified time at a controlled temperature to allow the enzymatic reaction and competitive binding to reach equilibrium.
-
Measure the fluorescence polarization using a dedicated fluorescence polarization analyzer.
-
Calculate the homocysteine concentration based on a calibration curve generated with known concentrations of homocysteine standards.
Enzymatic Cycling Assay
Enzymatic cycling assays offer a sensitive and automatable method for homocysteine determination. These assays amplify the signal by cyclically converting homocysteine, leading to the accumulation of a measurable product.
1. Principle:
-
Total homocysteine in the sample is first reduced to its free form.
-
The free homocysteine is then converted to methionine and S-adenosylhomocysteine (SAH) in the presence of S-adenosylmethionine (SAM) and a homocysteine S-methyltransferase.
-
The SAH produced is hydrolyzed by SAH hydrolase back to homocysteine and adenosine.
-
The regenerated homocysteine re-enters the cycle, leading to the accumulation of adenosine.
-
Adenosine is then deaminated by adenosine deaminase to inosine, producing ammonia (B1221849).
-
The ammonia is used in a coupled enzymatic reaction with glutamate (B1630785) dehydrogenase, which oxidizes NADH to NAD+.
-
The rate of NADH consumption, measured by the decrease in absorbance at 340 nm, is proportional to the homocysteine concentration in the sample.[11]
2. Assay Procedure:
-
Pre-treat the serum or plasma sample with a reducing agent.
-
Prepare a reaction mixture containing the necessary enzymes (homocysteine S-methyltransferase, SAH hydrolase, adenosine deaminase, glutamate dehydrogenase) and substrates (SAM, α-ketoglutarate, NADH).
-
Add the pre-treated sample to the reaction mixture in a cuvette or microplate well.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over a specific time interval using a spectrophotometer or microplate reader.
-
Calculate the rate of change in absorbance and determine the homocysteine concentration from a calibration curve.
Conclusion
The choice of a this compound assay method should be guided by the specific requirements of the research or clinical application. HPLC with fluorescence detection remains a highly specific and accurate reference method, ideal for validation studies and when precision is paramount. Immunoassays such as FPIA and CLIA offer high throughput and automation, making them suitable for large-scale screening and routine clinical diagnostics. Enzymatic cycling assays provide a sensitive and automatable alternative to immunoassays. By understanding the performance characteristics and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure reliable and accurate quantification of this important biomarker.
References
- 1. Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Development of a chemiluminescent immunoassay based on magnetic solid phase for quantification of homocysteine in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. diazyme.com [diazyme.com]
- 8. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
A Researcher's Guide to Antibody Specificity in Homocysteine Immunoassays: L-Homocysteine vs. DL-Homocysteine
For researchers in drug development and clinical diagnostics, the accurate measurement of L-homocysteine, the biologically active stereoisomer, is critical. Elevated levels of this amino acid are an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases[1][2]. This guide provides an objective comparison of immunoassay technologies designed for homocysteine detection, focusing on the crucial aspect of antibody cross-reactivity between L-homocysteine and its racemic mixture, DL-homocysteine.
Most modern immunoassays for total homocysteine (tHcy) employ an indirect detection method that imparts a high degree of specificity for the L-isomer, effectively eliminating cross-reactivity with D-homocysteine. This is achieved through a specific enzymatic conversion step prior to the antibody-based detection[3][4][5][6].
The Principle of Enzymatic Conversion: A Key to Specificity
The majority of commercially available homocysteine immunoassays, including ELISA and Chemiluminescent Microparticle Immunoassay (CMIA) platforms, are not designed to detect homocysteine directly. Instead, they quantify S-adenosyl-L-homocysteine (SAH), a downstream metabolite[3][4][7]. The process involves two key steps:
-
Reduction : All forms of homocysteine in a sample (protein-bound, disulfide dimers, and free) are first reduced to free homocysteine, typically using a reducing agent like dithiothreitol (B142953) (DTT)[3][4][5].
-
Enzymatic Conversion : The enzyme S-adenosyl-L-homocysteine hydrolase (SAH hydrolase) is then used to convert all the free L-homocysteine into SAH in the presence of excess adenosine[3][4][5].
Crucially, the SAH hydrolase enzyme is stereospecific for L-homocysteine, which is the only form naturally present in the blood[4][7]. This enzymatic specificity is the core reason these assays accurately measure the biologically relevant isomer without interference from any potential D-homocysteine. The subsequent immunoassay uses a monoclonal antibody that specifically targets the resulting SAH[3][8].
Figure 1. General workflow of indirect homocysteine immunoassays.
Cross-Reactivity Performance Data
While D-homocysteine cross-reactivity is negated by the enzymatic step, it is still vital to assess potential interference from other structurally related molecules present in biological samples. The table below summarizes publicly available cross-reactivity data from various manufacturers. The data consistently shows minimal interference from related compounds, underscoring the high specificity of these assays.
| Product/Assay Principle | Compound Tested | Concentration | Cross-Reactivity (%) | Reference |
| Homocysteine ELISA Kit | S-adenosyl-L-methionine (SAM) | 0.5 mmol/L | 16.3% | [7] |
| (Alpha Diagnostic Intl.) | Adenosine | 5.0 mmol/L | < 1% | [7] |
| Cystathionine | 0.5 mmol/L | < 1% | [7] | |
| L-Cysteine | 0.5 mmol/L | < 1% | [7] | |
| Glutathione | 100 mmol/L | < 1% | [7] | |
| Thiolactone | 0.5 mmol/L | < 1% | [7] | |
| Homocysteine EIA | S-adenosyl-L-methionine | 0.5 mmol/L | 16% | [4] |
| (IBL-America) | Adenosine | 5.0 mmol/L | < 1% | [4] |
| Cystathionine | 0.5 mmol/L | < 1% | [4] | |
| L-Cysteine | 100 mmol/L | < 1% | [4] | |
| Glutathione | 100 mmol/L | < 1% | [4] | |
| Thiolactone | 0.5 mmol/L | < 1% | [4] | |
| Human HCY ELISA Kit | Human HCY Analogues | Not Specified | No significant cross-reactivity observed | [9] |
| (Antibodies-online.com) | ||||
| Human HCY ELISA Kit | HCY Analogues | Not Specified | No obvious cross-reaction | [10] |
| (FineTest) |
Note: The observed cross-reactivity with S-adenosyl-L-methionine (SAM) in some assays is a known factor. However, specimens from patients on SAM drug therapy are often flagged as potentially showing falsely elevated homocysteine levels[5][7].
Homocysteine Metabolism and the Methionine Cycle
To appreciate the significance of measuring L-homocysteine, it is useful to visualize its central role in cellular metabolism. L-homocysteine is a critical intermediate in the methionine cycle, where it is either remethylated back to methionine or converted to cysteine via the transsulfuration pathway[2]. This metabolic nexus is essential for methylation reactions and the synthesis of the antioxidant glutathione[2].
Figure 2. Metabolic pathways involving L-homocysteine.
Experimental Protocol: Representative Homocysteine Immunoassay
This section outlines a generalized protocol for a competitive enzyme immunoassay for total homocysteine, based on methodologies described in commercial kits[4][7][11].
I. Materials
-
Microtiter plate pre-coated with SAH-conjugate
-
Patient plasma/serum samples, calibrators, and controls
-
Reagent A: Sample Diluent
-
Reagent B: Dithiothreitol (DTT) reducing agent
-
Reagent C: SAH Hydrolase and Adenosine solution
-
Anti-SAH Monoclonal Antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with Tween 20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 1.6 N H₂SO₄)
-
Microplate reader (450 nm)
II. Sample Pre-treatment (Reduction and Enzymatic Conversion)
-
Pipette 25 µL of calibrators, controls, and patient samples into respective tubes.
-
Prepare a fresh working solution by mixing Reagent A, B, and C according to the manufacturer's instructions.
-
Add 100 µL of the working solution to each tube.
-
Vortex and incubate for 30 minutes at room temperature (18-25°C). This allows for the reduction of homocysteine and its subsequent conversion to SAH.
III. Immunoassay Procedure
-
Pipette 25 µL of the pre-treated samples, calibrators, and controls into the SAH-coated microtiter wells.
-
Add 100 µL of the Anti-SAH primary antibody to each well.
-
Incubate for 90 minutes at room temperature (18-25°C) on a plate shaker. During this time, SAH from the sample and SAH coated on the plate compete for binding to the antibody.
-
Wash the plate 3-4 times with diluted Wash Buffer to remove unbound antibody and sample components.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate again 3-4 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 20 minutes in the dark.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes. The optical density is inversely proportional to the L-homocysteine concentration in the sample.
IV. Data Analysis
-
Construct a calibration curve by plotting the absorbance of each calibrator against its known concentration.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the homocysteine concentration of patient samples by interpolating their absorbance values from the standard curve.
Conclusion
The vast majority of commercial immunoassays for total homocysteine are designed with an initial enzymatic conversion step that is specific to L-homocysteine. This clever design feature renders the assays highly specific for the biologically relevant isomer and effectively eliminates concerns about cross-reactivity with D-homocysteine. While minor cross-reactivity with related metabolites like SAM can occur, the overall performance of these assays demonstrates high specificity. For researchers and drug development professionals, this means that modern, well-validated immunoassays provide a reliable and accurate method for quantifying L-homocysteine, free from the confounding variable of stereoisomer interference.
References
- 1. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
- 5. medilinkltd.com [medilinkltd.com]
- 6. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4adi.com [4adi.com]
- 8. S-Adenosyl-Homocysteine Monoclonal Antibody (3B3) (MA5-49612) [thermofisher.com]
- 9. Human HCY ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 10. Human HCY(Homocysteine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. bioscience.co.uk [bioscience.co.uk]
Correlating DL-Homocysteine Levels with Established Disease Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plasma total homocysteine (tHcy) as a disease biomarker against established markers for cardiovascular disease (CVD) and Alzheimer's disease (AD). While the term DL-homocysteine refers to a racemic mixture, the biologically relevant isomer is L-homocysteine. In clinical and research settings, "total homocysteine" is the standard measurement, encompassing all forms of homocysteine in the plasma, including its oxidized, protein-bound, and free forms. Elevated tHcy, or hyperhomocysteinemia, has been identified as a modifiable risk factor for several pathological conditions.[1][2][3] This document summarizes quantitative data from key studies, presents detailed experimental protocols for biomarker measurement, and illustrates the core metabolic pathway of homocysteine.
Homocysteine as a Biomarker in Cardiovascular Disease (CVD)
Elevated homocysteine is recognized as an independent risk factor for cardiovascular disease.[2][4][5] It is thought to contribute to endothelial dysfunction, inflammation, and atherosclerosis.[5][6] Its predictive value is often compared with traditional and inflammatory biomarkers such as lipid profiles and high-sensitivity C-reactive protein (hs-CRP).
Quantitative Comparison: Homocysteine vs. Established CVD Biomarkers
The following table summarizes findings on the correlation between homocysteine and other key CVD markers.
| Biomarker Comparison | Study Population | Key Findings & Quantitative Data | Conclusion |
| Homocysteine vs. Framingham Risk Score (FRS) | 396 middle-aged and elderly adults in Taiwan | - Positive Pearson's correlation between ln[homocysteine] and FRS (r = 0.368, p < 0.001).- High homocysteine group had an odds ratio (OR) of 2.499 for high CVD risk compared to the low homocysteine group, after adjusting for traditional risk factors.[6] | Homocysteine level may be an important independent predictor of high CVD risk.[6] |
| Homocysteine vs. hs-CRP | 291 Chinese patients with first-onset stroke | - Elevated tHcy (≥18 µmol/L) and hs-CRP (>3 mg/L) were independently associated with risk of death or new vascular events.[7]- The combination of high tHcy and high hs-CRP had a stronger predictive value than either marker alone.[7] | Serum Hcy and hs-CRP levels are positively correlated with the severity of coronary heart disease.[5][8] |
| Homocysteine vs. Lipid Profile | 234 participants (healthy, non-diabetic cardiac, and diabetic cardiac patients) | - Weak, non-significant correlations found between homocysteine and lipid markers (cholesterol, triglycerides, HDL, LDL).[9][10]- A weak positive correlation was observed between homocysteine and Erythrocyte Sedimentation Rate (ESR), an inflammatory marker (r ≈ 0.36-0.37, p < 0.05).[9][10] | Elevated homocysteine is more strongly associated with inflammation than with dyslipidemia in cardiac patients.[9][10] |
| Homocysteine vs. Conventional Risk Factors | Elderly Dutch population with no history of CVD | - Over a five-year period, homocysteine was found to have more predictive power for cardiovascular mortality than the Framingham risk score (which includes cholesterol, blood pressure, and smoking).[11]- Two-thirds of cardiovascular deaths were predicted by a high homocysteine level alone.[11] | Homocysteine is a powerful predictor of cardiovascular disease in older people, potentially better than conventional measures.[11] |
Homocysteine as a Biomarker in Alzheimer's Disease (AD)
There is strong evidence linking elevated homocysteine levels to an increased risk of dementia and Alzheimer's disease.[1][12] Proposed mechanisms include the potentiation of amyloid-beta (Aβ) and tau protein toxicity, two core pathological hallmarks of AD.[12][13]
Quantitative Comparison: Homocysteine vs. Established AD Biomarkers
The table below outlines the relationship between homocysteine and core AD biomarkers.
| Biomarker Comparison | Study Population | Key Findings & Quantitative Data | Conclusion |
| Homocysteine vs. CSF AD Biomarkers (Aβ42, Tau) | 507 patients from a tertiary memory clinic | - No significant association or correlation was found between plasma homocysteine levels and core cerebrospinal fluid (CSF) AD biomarkers (Aβ/Tau/Neurodegeneration classification).[14] | The study challenges a direct link between homocysteine and core AD pathophysiology, suggesting its role may be more related to vascular contributions to cognitive impairment.[14] |
| Homocysteine, p-tau217, and Cortical Thinning | Aβ+ and Aβ- participants stratified by PET imaging | - In Aβ+ individuals, increased blood homocysteine and phosphorylated tau-217 (p-tau217) levels negatively correlated with temporal cortical thickness and cognitive function.[15][16]- A significant interaction was observed, where high homocysteine exacerbated the detrimental effects of p-tau217 on cortical thinning.[15][16] | Increased homocysteine and p-tau217 levels synergistically contribute to cortical thinning and cognitive impairment in AD.[15][16] |
| Homocysteine and Risk of Dementia/AD | Consensus Statement based on multiple clinical studies | - Moderately raised homocysteine (>11 µmol/L) is associated with a relative risk of dementia ranging from 1.15 to 2.5 in elderly people.[1]- The Population Attributable Risk ranges from 4.3% to 31%.[12] | Elevated plasma total homocysteine is a modifiable risk factor for the development of cognitive decline, dementia, and Alzheimer's disease.[1] |
| Homocysteine and Aβ / Tau Pathology (Mechanistic) | Mouse model of AD | - Mice with high homocysteine levels showed a significant increase in Aβ plaques and neurofibrillary tangles.[13]- Changes were linked to upregulation of the γ-secretase pathway (for Aβ) and activation of the kinase cdk5 (for tau).[13] | Homocysteine can directly exacerbate both Aβ and tau pathology through distinct molecular pathways.[13] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for research and clinical applications. Below are detailed methodologies for the key assays discussed.
Protocol 1: Quantification of Total Homocysteine in Plasma by LC-MS/MS
This method is a robust and sensitive approach for measuring total homocysteine.
-
Sample Preparation:
-
Collect venous blood in EDTA-containing tubes.
-
Immediately place the sample on ice and centrifuge within 1 hour to separate plasma.[17] This prevents the artificial release of homocysteine from red blood cells.
-
Store plasma at -20°C or lower if not analyzed immediately. Total homocysteine is stable in frozen samples.[18]
-
-
Reduction of Disulfide Bonds:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) or DTT) to reduce protein-bound and disulfide-dimer forms of homocysteine to its free thiol form.[19]
-
Add 50 µL of an internal standard solution (e.g., d8-homocystine, which is reduced to d4-homocysteine).[19]
-
Incubate at room temperature for 5-10 minutes.[19]
-
-
Protein Precipitation:
-
Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) to the reduced sample.[19]
-
Vortex-mix thoroughly.
-
Incubate for 5 minutes at 4°C to enhance protein precipitation.[19]
-
Centrifuge for 5 minutes at 10,000 x g.[19]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a clean autosampler vial or plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[19]
-
Perform chromatographic separation using an appropriate column and an isocratic elution mobile phase.[19]
-
Detection is performed on a triple quadrupole mass spectrometer using selected reaction monitoring (SRM) in positive ion mode.[19]
-
Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
-
Protocol 2: Quantification of hs-CRP in Serum by ELISA
This protocol describes a standard "sandwich" ELISA for measuring hs-CRP.
-
Preparation:
-
Assay Procedure:
-
Pipette 100 µL of standards, diluted controls, and diluted samples into the appropriate wells of the microplate, which is pre-coated with a monoclonal anti-CRP antibody.[20]
-
Add 100 µL of the enzyme conjugate solution (e.g., HRP-conjugated anti-CRP antibody) to all wells.[20]
-
Incubate the plate for 60 minutes at room temperature.[20]
-
-
Washing:
-
Remove the liquid from all wells.
-
Wash each well 3 times with 300 µL of 1x Wash Buffer. Blot the plate on absorbent paper to remove residual liquid.[20]
-
-
Substrate Reaction & Measurement:
-
Add 100 µL of TMB Substrate solution to all wells.[20]
-
Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.[20][22]
-
Add 50 µL of Stop Solution (e.g., 1N HCl) to all wells. The color will change from blue to yellow.[20][22]
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.[20]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of hs-CRP in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor (e.g., 100) to get the final concentration in mg/L.[22]
-
Protocol 3: Measurement of CSF Aβ42/Aβ40 Ratio by Mass Spectrometry
The ratio of Aβ42 to Aβ40 is considered a more reliable biomarker for cerebral amyloid deposition than Aβ42 alone.[23][24]
-
Sample Collection and Handling:
-
Collect cerebrospinal fluid (CSF) via lumbar puncture into polypropylene (B1209903) tubes to prevent peptide adhesion to surfaces.
-
Centrifuge the CSF to remove cells, then transfer the supernatant to new polypropylene tubes.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation (Immuno-enrichment and Digestion):
-
Prepare a set of calibrators using synthetic Aβ peptides of known concentrations.
-
Add a stable isotope-labeled internal standard for both Aβ42 and Aβ40 to all samples, calibrators, and controls.
-
Use specific anti-Aβ antibodies coupled to magnetic beads to immunoprecipitate all Aβ peptides from the CSF.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured Aβ peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides using a high-resolution mass spectrometry system (e.g., LC-MS/MS).
-
Use specific precursor-product ion transitions for the quantification of endogenous (light) and internal standard (heavy) versions of Aβ42 and Aβ40.
-
-
Data Analysis:
-
Calculate the concentrations of Aβ42 and Aβ40 in the CSF based on the ratio of the endogenous peptide signal to the stable isotope-labeled internal standard signal, referenced against the calibration curve.
-
Calculate the final Aβ42/Aβ40 ratio. A low ratio is indicative of amyloid plaque pathology in the brain, as it reflects the sequestration of Aβ42 into plaques.[25]
-
Homocysteine Metabolism Pathway
Homocysteine sits (B43327) at a critical junction in the one-carbon metabolism pathway. Its concentration is tightly regulated by B-vitamins, including folate (B9), B12 (cobalamin), and B6 (pyridoxine). The following diagram illustrates the primary metabolic fates of homocysteine.
Caption: Homocysteine metabolism pathways: remethylation and transsulfuration.
References
- 1. Homocysteine and Dementia: An International Consensus Statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Homocysteine as a Biomarker for Cardiovascular Disease Among Non-Smokers | [“Cardiovascular Disease Biomarker Analysis”] [ambercampbell.github.io]
- 3. europeanreview.org [europeanreview.org]
- 4. ahajournals.org [ahajournals.org]
- 5. article.imrpress.com [article.imrpress.com]
- 6. The association between homocysteine levels and cardiovascular disease risk among middle-aged and elderly adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Homocysteine and C-reactive Protein Levels Independently Predict Worsening Prognosis after Stroke in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Serum Homocysteine and Hypersensitive C-reactive Protein and Their Correlation with Premature Coronary Heart Disease | The Heart Surgery Forum [journal.hsforum.com]
- 9. Association of Homocysteine with Cardiac Markers and Inflammatory Indicators in Cardiovascular Diseases: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patrickholford.com [patrickholford.com]
- 12. mdpi.com [mdpi.com]
- 13. Homocysteine Exacerbates β-Amyloid Pathology, Tau Pathology, and Cognitive Deficit in a Mouse Model of Alzheimer Disease with Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling Homocysteine's Role in Dementia: No Specific Association with Alzheimer's Disease, but a Connection to White Matter Hyperintensities [aginganddisease.org]
- 15. Association and interaction of blood homocysteine and p-tau217 levels with temporal cortical thinning and cognitive impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccjm.org [ccjm.org]
- 18. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. monobind.com [monobind.com]
- 22. eaglebio.com [eaglebio.com]
- 23. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Beta-Amyloid 1-42 and 1-40 with Ratio, BioPharma Diagnostics, Spinal Fluid - BioPharma Diagnostics [biopharma.testcatalog.org]
A Comparative In Vivo Analysis of D- and L-Homocysteine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity of D- and L-homocysteine, supported by available experimental data. While extensive research has focused on the detrimental effects of L-homocysteine, particularly in the context of hyperhomocysteinemia, a direct and comprehensive in vivo comparison with its D-enantiomer is less documented in scientific literature. This guide synthesizes the existing knowledge to highlight the differences in their biological activity and toxic potential.
Executive Summary
L-homocysteine is the biologically active and more toxic enantiomer, implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. Its toxicity stems from its role as an excitatory amino acid, a pro-oxidant, and an inducer of apoptosis. In contrast, D-homocysteine is generally considered to be less toxic due to its limited metabolic activity. Direct comparative in vivo toxicity studies are scarce; however, the available data consistently point towards the higher bioactive potential and toxicity of the L-form.
Quantitative Data on Homocysteine Toxicity
The following tables summarize key quantitative data from in vivo studies on homocysteine toxicity. It is important to note that most studies have been conducted using L-homocysteine or a racemic mixture (D,L-homocysteine), with the toxic effects primarily attributed to the L-isomer. Data specifically on the in vivo toxicity of D-homocysteine is limited.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| L-Homocysteine Thiolactone | Mouse | Intravenous | 297 mg/kg | [1] |
| L-Homocysteine Thiolactone | Rat | Intravenous | 389 mg/kg | [1] |
| D,L-Homocysteine | Rat | Intraperitoneal | 750 mg/kg | |
| D-Homocysteine | - | - | Data not available | - |
Note: L-homocysteine thiolactone is a cyclic thioester of L-homocysteine.
Table 2: Neurotoxicity Data from In Vivo Studies
| Compound | Animal Model | Dosage and Administration | Observed Effects | Reference |
| L-Homocysteine | Mouse | 100 or 250 mg/kg daily, i.p. for 60 days | Increased oxidative stress in nigrostriatum, dopamine (B1211576) loss, and Parkinson's-like behavioral phenotypes. | [2] |
| L-Homocysteine | Mouse | Infusion into the dorsal hippocampus | Exacerbated kainate-induced damage to CA3 pyramidal neurons. | [3] |
| D,L-Homocysteine | Rat | Local application to the central nervous system | Dose-dependent increase in neuronal activity. | [4] |
| D-Homocysteine | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key in vivo studies of homocysteine toxicity.
Protocol 1: Induction of Hyperhomocysteinemia in Mice via Intraperitoneal Injection
-
Objective: To assess the chronic neurotoxic effects of L-homocysteine.
-
Animal Model: Eight-week-old male Swiss albino mice.
-
Test Compound: D,L-homocysteine dissolved in 0.9% sodium chloride (vehicle).
-
Administration: Daily intraperitoneal (i.p.) injections for 60 days.
-
Low dose group: 100 mg/kg (74 mM) once a day.
-
High dose group: 125 mg/kg (92 mM) twice a day (cumulative dose of 250 mg/kg/day).
-
-
Control Group: Received vehicle only.
-
Endpoint Analysis: Behavioral tests, measurement of dopamine levels in the striatum, and assessment of oxidative stress markers in the nigrostriatum.
-
Reference: [2]
Protocol 2: In Vivo Neurotoxicity Assessment via Intracerebral Infusion
-
Objective: To determine if L-homocysteine exacerbates excitotoxicity in vivo.
-
Animal Model: Adult mice.
-
Test Compounds: L-homocysteine and kainate (an excitotoxin).
-
Administration: Infusion of L-homocysteine alone or in combination with kainate into the dorsal hippocampus.
-
Endpoint Analysis: Histological examination of neuronal damage in hippocampal regions (e.g., CA3 pyramidal neurons).
-
Reference: [3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in L-homocysteine toxicity and a general experimental workflow for comparing the in vivo toxicity of D- and L-homocysteine.
Caption: Signaling pathways of L-homocysteine toxicity.
Caption: Experimental workflow for in vivo comparison.
Conclusion
The available in vivo data strongly indicate that L-homocysteine is significantly more toxic than D-homocysteine. The mechanisms of L-homocysteine toxicity are multifaceted, involving excitotoxicity through NMDA receptor activation, induction of oxidative stress, and apoptosis, leading to damage in various organ systems, particularly the nervous and cardiovascular systems. While direct quantitative toxicity data for D-homocysteine is lacking, its lower metabolic activity suggests a much lower toxicity profile. Further direct comparative studies are warranted to fully elucidate the in vivo toxicological differences between these two enantiomers and to better understand the structure-activity relationship of homocysteine-induced toxicity.
References
- 1. Toxicity, biodistribution and radioprotective capacity of L-homocysteine thiolactone in CNS tissues and tumors in rodents: comparison with prior results with phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic exposure of homocysteine in mice contributes to dopamine loss by enhancing oxidative stress in nigrostriatum and produces behavioral phenotypes of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and LC-MS/MS for Homocysteine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine is crucial due to its role as a key biomarker in various pathological conditions, including cardiovascular and neurological diseases. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
While HPLC has long been considered a gold-standard method for homocysteine determination, LC-MS/MS has emerged as a powerful alternative, offering significant advantages in terms of speed, sensitivity, and specificity.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the key performance metrics for both methods based on published data.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity Range | 6–100 µmol/L | 50–5000 ng/mL (approx. 0.37-37 µmol/L) |
| Intra-assay Precision (CV%) | ≤1.68%, <5% | <2%, 2.57-4.01% |
| Inter-assay Precision (CV%) | ≤2.83%, <6% | 5-8% |
| Accuracy (Bias %) ** | -4.51% to 7.57% | 1.23% to 1.87% (absolute bias) |
| Accuracy (Recovery %) ** | 96–103% | >94%, within 15% of nominal concentrations |
| Limit of Detection (LOD) | 1.0 µmol/L, 3.12 µmol/L | Not explicitly stated in most performance data, but generally higher sensitivity than HPLC |
| Limit of Quantification (LOQ) | 0.4 µmol/L, 3.4 µmol/l, 6.25 µmol/L | LLOQ of 50 ng/mL (approx. 0.37 µmol/L) for homocysteine |
| Run Time | ~6-20 minutes | As short as 1-4 minutes |
Experimental Protocols: A Step-by-Step Overview
The experimental workflows for HPLC and LC-MS/MS analysis of homocysteine share initial sample preparation steps but diverge significantly in the derivatization and detection stages.
Sample Preparation (Common Steps)
In human plasma, only a small fraction of homocysteine exists in its free, reduced form. The majority is protein-bound or exists as disulfide forms (homocystine or mixed disulfides). Therefore, the initial sample preparation for both methods involves:
-
Reduction: Treatment of the plasma or serum sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP), to release bound homocysteine and convert disulfide forms into the free thiol.
-
Protein Precipitation: Addition of an acid (e.g., perchloric acid or trichloroacetic acid) or an organic solvent (e.g., methanol (B129727) or acetone) to precipitate and remove high-molecular-weight proteins.
-
Centrifugation: Spinning the sample to pellet the precipitated proteins, leaving the supernatant containing the free homocysteine for further analysis.
HPLC with Fluorescence Detection Protocol
HPLC methods for homocysteine typically require a chemical derivatization step to render the analyte fluorescent, allowing for sensitive detection.
-
Derivatization: The supernatant is mixed with a derivatizing agent, such as ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), followed by incubation at an elevated temperature (e.g., 60°C).
-
Chromatographic Separation: An aliquot of the derivatized sample is injected into the HPLC system. Separation is typically achieved on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase consisting of an acetate (B1210297) or phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile.
-
Fluorescence Detection: The fluorescent homocysteine derivative is detected as it elutes from the column using a fluorescence detector set at specific excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission).
LC-MS/MS Protocol
A significant advantage of LC-MS/MS is that it can directly measure underivatized homocysteine, simplifying the workflow.
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d4-homocysteine or d8-homocystine) is added to the sample prior to processing to ensure accurate quantification.
-
Chromatographic Separation: The supernatant from the protein precipitation step is directly injected into the LC-MS/MS system. A shorter chromatographic run is often sufficient to separate homocysteine from other interfering substances.
-
Mass Spectrometric Detection: As the analyte elutes from the LC column, it enters the mass spectrometer. It is ionized (typically by electrospray ionization - ESI) and the specific mass-to-charge ratio (m/z) of the homocysteine parent ion is selected. This ion is then fragmented, and specific product ions are monitored for highly selective and sensitive quantification.
Visualizing the Methodologies
To further clarify the processes and the fundamental differences between the two techniques, the following diagrams illustrate the experimental workflows and the principles of detection.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling DL-Homocysteine
Researchers, scientists, and drug development professionals working with DL-Homocysteine must prioritize safety through the correct use of personal protective equipment (PPE) and adherence to proper handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the safe management of this compound in the laboratory.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid/Powder Form | Chemical safety goggles or eyeglasses with side shields.[1] | Appropriate protective gloves (e.g., nitrile).[1][2] | Laboratory coat.[1][2] | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[1][2] |
| Preparing Solutions (Dissolving) | Chemical safety goggles.[1] | Appropriate protective gloves (e.g., nitrile).[1][2] | Laboratory coat.[1][2] | Work in a chemical fume hood or a well-ventilated area. |
| Handling Solutions | Chemical safety goggles or eyeglasses with side shields. | Appropriate protective gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
Operational Plan for Safe Handling
Following a systematic workflow is essential for minimizing risks associated with handling this compound.
Caption: This diagram outlines the standard operating procedure for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect excess solid this compound in a clearly labeled, sealed container.
-
Dispose of the container as chemical waste in accordance with institutional, local, and national regulations.
Liquid Waste:
-
Collect solutions containing this compound in a designated and labeled waste container.
-
Do not pour this compound solutions down the drain.
-
Dispose of the liquid waste container through your institution's hazardous waste management program.
Contaminated Materials:
-
Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Always have a copy of the Safety Data Sheet (SDS) for this compound readily available in the laboratory for reference in case of an emergency.[1][2][3][4][5] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
